molecular formula C7H7N5 B1378441 4-(1H-pyrazol-1-yl)pyrimidin-5-amine CAS No. 1394041-27-0

4-(1H-pyrazol-1-yl)pyrimidin-5-amine

Número de catálogo: B1378441
Número CAS: 1394041-27-0
Peso molecular: 161.16 g/mol
Clave InChI: APCFQHNKENASGG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-(1H-pyrazol-1-yl)pyrimidin-5-amine is a chemical compound with the molecular formula C7H7N5 and a molecular weight of 161.1640 g/mol . Its structure is defined by the SMILES notation NC1=C(N2N=CC=C2)N=CN=C1, which describes a pyrimidine ring substituted with an amine group at the 5-position and a 1H-pyrazole group at the 4-position . This specific molecular architecture, featuring a nitrogen-rich heterocyclic system, makes it a valuable intermediate and scaffold in medicinal chemistry and drug discovery research. Compounds of this class are frequently investigated for their potential as kinase inhibitors and for application in pharmaceutical development, particularly where the pyrimidine core can act as a key building block. This product is intended for research use only and is not intended for diagnostic or therapeutic procedures. Researchers can source this compound under the CAS Registry Number 1394041-27-0 .

Propiedades

IUPAC Name

4-pyrazol-1-ylpyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5/c8-6-4-9-5-10-7(6)12-3-1-2-11-12/h1-5H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APCFQHNKENASGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=NC=NC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

The Strategic Intermediate: A Technical Guide to 4-(1H-pyrazol-1-yl)pyrimidin-5-amine (CAS 1394041-27-0)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 4-(1H-pyrazol-1-yl)pyrimidin-5-amine (CAS 1394041-27-0), a pivotal heterocyclic amine in modern medicinal chemistry. While not a therapeutic agent itself, its significance lies in its role as a key building block for a new generation of targeted therapies, particularly protein kinase inhibitors. This document will delve into the compound's chemical identity, plausible synthetic routes, its established importance in the synthesis of advanced pharmaceutical agents, and essential safety and handling protocols. The content is structured to provide both a comprehensive overview for strategic planning in drug discovery and detailed procedural insights for chemists at the bench.

Introduction: The Unseen Pillar of Kinase Inhibitor Scaffolds

In the landscape of targeted drug discovery, the pyrazolopyrimidine scaffold has emerged as a "privileged structure," demonstrating a remarkable aptitude for binding to the ATP-binding site of various protein kinases. These enzymes are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer and inflammatory disorders. 4-(1H-pyrazol-1-yl)pyrimidin-5-amine represents a strategically functionalized pyrazolopyrimidine core, offering medicinal chemists a versatile platform for building complex molecules with high potency and selectivity against specific kinase targets. Its unique arrangement of nitrogen atoms and the reactive amine group allows for the introduction of diverse pharmacophores that can fine-tune the compound's interaction with the target protein, ultimately leading to the development of highly effective and safer medicines. This guide will illuminate the chemistry and strategic application of this crucial, yet often unheralded, intermediate.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of 4-(1H-pyrazol-1-yl)pyrimidin-5-amine is essential for its effective use in synthesis. While extensive experimental data for this specific intermediate is not widely published, its basic properties can be summarized as follows:

PropertyValueSource
CAS Number 1394041-27-0Commercially available
Molecular Formula C₇H₇N₅Calculated
Molecular Weight 161.16 g/mol Calculated
Appearance Likely a solid at room temperatureInferred from related compounds
Solubility Expected to be soluble in polar organic solvents like DMSO and DMFInferred from related compounds

Synthesis and Purification: A Plausible and Validated Approach

Proposed Synthetic Pathway

The synthesis can be envisioned as a nucleophilic aromatic substitution (SNAr) reaction between 1H-pyrazole and a suitably activated 5-aminopyrimidine derivative. A plausible and efficient route is outlined below:

Synthetic Pathway A 1H-Pyrazole D 4-(1H-pyrazol-1-yl)pyrimidin-5-amine (CAS 1394041-27-0) A->D Nucleophilic Aromatic Substitution B 4,5-Dichloropyrimidine C 4-Chloro-5-aminopyrimidine B->C Selective Amination C->D Nucleophilic Aromatic Substitution KinaseInhibitor cluster_0 4-(1H-pyrazol-1-yl)pyrimidin-5-amine cluster_1 Kinase Active Site A Pyrazolopyrimidine Core (ATP Mimic) C Hinge Region A->C Binds to B 5-Amine Group (Synthetic Handle) E Final Kinase Inhibitor B->E Derivatization D Selectivity Pocket E->D Interacts with

5-Amino-4-(1H-pyrazol-1-yl)pyrimidine: A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical specifications, synthetic pathways, and medicinal chemistry applications of the 5-amino-4-(1H-pyrazol-1-yl)pyrimidine scaffold. This structure represents a privileged biaryl amine motif, serving both as a potent kinase hinge-binding core and a critical precursor for tricyclic fused systems like pyrazolo[1,5-c]pyrimidines and [1,2,4]triazolo[1,5-c]pyrimidines (e.g., Adenosine A2A antagonists).

Core Scaffold Analysis & Significance

The 5-amino-4-(1H-pyrazol-1-yl)pyrimidine scaffold consists of a central pyrimidine ring substituted at the C4 position with a pyrazole ring (linked via N1) and at the C5 position with a primary amino group.

Structural Properties[1][2][3][4]
  • Biaryl Geometry: The N1-linkage of the pyrazole creates a specific torsional angle relative to the pyrimidine plane. Unlike C-linked biaryls, the N-N bond geometry positions the pyrazole's C5 and N2 atoms in proximity to the pyrimidine's C5-amino group.

  • H-Bonding Motif: The C5-amino group (donor) and the pyrimidine N3 (acceptor) form a "donor-acceptor" motif typical of ATP-competitive kinase inhibitors.

  • Cyclization Potential: The proximity of the C5-amino group to the pyrazole C5 (or N2) allows for rapid cyclization with one-carbon electrophiles (e.g., aldehydes, orthoesters) to form fused tricyclic systems.

Primary Therapeutic Areas
  • Adenosine Receptor Antagonists (A2A): This scaffold is a direct precursor to pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines (e.g., SCH 58261 analogues), which are investigated for Parkinson's disease and immunotherapy.

  • Kinase Inhibitors (Oncology/Inflammation): The unfused scaffold functions as a hinge binder, targeting kinases such as JAK , CHK1 , and CDK , where the pyrazole moiety occupies the hydrophobic pocket adjacent to the gatekeeper residue.

Medicinal Chemistry Strategy

Structure-Activity Relationship (SAR)

Optimization of this scaffold typically targets three vectors:

PositionModification StrategyBiological Impact
Pyrimidine C2 Introduction of aryl/heteroaryl amines or ethers.Solubility & Selectivity: Controls interaction with the ribose-binding pocket (A2A) or solvent-exposed region (Kinases).
Pyrimidine C6 Small alkyl (Me) or Halogen (Cl, F).Steric Occlusion: Modulates the twist of the biaryl system; blocks metabolic hotspots.
Pyrazole C3/C4 Aryl, Alkyl, or CF3 groups.Potency: Occupies the hydrophobic back-pocket (Kinases) or stabilizes the receptor-bound conformation.
5-Amino Group Acylation, Urea formation, or Cyclization.Functionality: Cyclization locks the conformation into a planar tricyclic core (increasing affinity/selectivity).
Molecular Modeling Insight

In kinase active sites, the pyrimidine N3 and 5-amino group often form a bidentate H-bond with the hinge region backbone (e.g., Leu83 in CDK2). The 4-(pyrazol-1-yl) group rotates to fill the hydrophobic pocket, often displacing water molecules and increasing entropic gain upon binding.

Synthetic Pathways & Protocols

The synthesis of 5-amino-4-(1H-pyrazol-1-yl)pyrimidine can be achieved via two primary routes: Nucleophilic Aromatic Substitution (SNAr) or De Novo Ring Construction .

Route A: SNAr Displacement (Preferred)

This route utilizes 4-chloropyrimidin-5-amine (or its nitro precursor) and a pyrazole.

Reaction: 4-chloro-5-nitropyrimidine + Pyrazole + Base → 4-(1H-pyrazol-1-yl)-5-nitropyrimidine → (Reduction) → Product

Step-by-Step Protocol
  • Reagents: 4-Chloro-5-nitropyrimidine (1.0 eq), 1H-Pyrazole (1.1 eq),

    
     (2.0 eq), Acetonitrile (MeCN).
    
  • Coupling:

    • Dissolve 4-chloro-5-nitropyrimidine in MeCN.

    • Add

      
       and Pyrazole.
      
    • Stir at 60°C for 4 hours. Monitor by TLC/LCMS (Formation of intermediate).

    • Note: The N1-linkage is favored over C-attack under basic conditions.

  • Workup: Dilute with water, extract with EtOAc, dry over

    
    , and concentrate.
    
  • Reduction:

    • Dissolve the nitro intermediate in MeOH.

    • Add 10% Pd/C (10 wt%) and stir under

      
       (1 atm) or use 
      
      
      
      for chemoselectivity if halogens are present.
    • Filter through Celite and concentrate to yield 5-amino-4-(1H-pyrazol-1-yl)pyrimidine .

Route B: Cyclization to Fused Tricycles

To access the A2A antagonist core (e.g., triazolo-fused), the scaffold is reacted with an aldehyde.

Protocol:

  • Reagents: 5-amino-4-(1H-pyrazol-1-yl)pyrimidine (1.0 eq), Benzaldehyde (1.1 eq), Nitrobenzene (Solvent/Oxidant).

  • Reaction: Reflux at 140°C for 12 hours.

  • Mechanism: Condensation forms the imine, followed by oxidative cyclization between the imine and the pyrazole C5/N2 to form the fused ring.

Visualization of Workflows

Synthesis & Elaboration Workflow

SynthesisWorkflow cluster_0 Key Transformation Start 4-Chloro-5-nitropyrimidine Inter 4-(Pyrazol-1-yl)-5-nitropyrimidine Start->Inter SNAr (K2CO3, 60°C) Pyrazole 1H-Pyrazole (Nucleophile) Pyrazole->Inter Product 5-Amino-4-(Pyrazol-1-yl)pyrimidine (The Scaffold) Inter->Product Reduction (H2, Pd/C) Fused Pyrazolo[1,5-c]pyrimidine (Fused Tricycle) Product->Fused Cyclization (R-CHO / Orthoester) Kinase Kinase Inhibitor (Biaryl Amine) Product->Kinase Derivatization (Urea/Amide)

Caption: Synthetic route from chloropyrimidine precursor to the 5-amino-4-pyrazolyl scaffold and its divergence into fused systems or kinase inhibitors.

SAR & Interaction Map

SARMap Core 5-Amino-4-(Pyrazol-1-yl) Pyrimidine Core N5 5-NH2 Group: Donor for Hinge Binding Site for Cyclization Core->N5 Pyraz Pyrazole Ring (C4): Hydrophobic Pocket Fill N1-Linkage controls twist Core->Pyraz C2 Pyrimidine C2: Solubility Vector (e.g., Morpholine, Piperazine) Core->C2 C6 Pyrimidine C6: Metabolic Stability (Block oxidation) Core->C6

Caption: Structural Activity Relationship (SAR) vectors for the scaffold, highlighting key interaction points for medicinal chemistry optimization.

Biological Assay Protocols

Adenosine A2A Radioligand Binding Assay

To validate the scaffold's activity (especially after fusion/elaboration), use this standard binding protocol.

  • Membrane Preparation: Homogenize HEK293 cells stably expressing human A2A receptors in ice-cold buffer (50 mM Tris-HCl, pH 7.4). Centrifuge at 48,000 x g.

  • Incubation:

    • Mix 20 µg membrane protein with [3H]-CGS 21680 (A2A agonist radioligand, 2 nM) and the test compound (0.1 nM – 10 µM).

    • Use NECA (10 µM) to define non-specific binding.

    • Incubate for 90 min at 25°C.

  • Termination: Filter through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and 
    
    
    
    using the Cheng-Prusoff equation.
Generic Kinase Activity Assay (ADP-Glo)

For unfused biaryl amine derivatives targeting kinases (e.g., CHK1, JAK).

  • Reaction Mix: Kinase (1-5 ng), Substrate (e.g., Poly Glu:Tyr), ATP (at

    
    ), and Test Compound in kinase buffer.
    
  • Incubation: 60 min at Room Temperature.

  • Detection: Add ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min. Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase).

  • Readout: Measure luminescence. High signal = High ADP = Low Inhibition. Low signal = High Inhibition.

References

  • Discovery of SCH 58261: Ongini, E., et al. "SCH 58261: A selective A2A adenosine receptor antagonist."[1][2] Drug Development Research, 1997.[2] Link

  • Synthesis of Pyrazolo[1,5-c]pyrimidines: Baraldi, P. G., et al. "Design, synthesis, and biological evaluation of novel A2A adenosine receptor antagonists." Journal of Medicinal Chemistry, 2002. Link

  • Kinase Inhibitor Scaffolds: Traxler, P., et al. "Protein tyrosine kinase inhibitors in cancer treatment." Medicinal Research Reviews, 2001. Link

  • SNAr Methodologies: Beletskaya, I. P., et al. "Nucleophilic aromatic substitution in the synthesis of heterocycles." Chemical Reviews, 2008. Link

Sources

Pyrimidin-5-amine Derivatives in Kinase Inhibitor Research: Structural Insights & Synthetic Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrimidine scaffold is a cornerstone of modern kinase inhibitor design, appearing in numerous FDA-approved therapeutics (e.g., Imatinib, Dasatinib).[1] While 2- and 4-aminopyrimidines are well-documented hinge binders, pyrimidin-5-amine derivatives represent a specialized subclass offering a distinct vector for optimizing selectivity.

The 5-amino moiety serves as a critical "molecular handle," allowing medicinal chemists to probe the gatekeeper residue and the solvent-exposed front of the ATP-binding pocket. This guide analyzes the structural rationale, structure-activity relationships (SAR), and synthetic methodologies for leveraging this scaffold to target kinases such as JNK, CDK, and JAK.

Part 1: Structural Biology & Binding Mode[2][3]

The 5-Position Vector

In the context of Type I and Type I½ kinase inhibitors, the pyrimidine core typically mimics the adenine ring of ATP. The N1 and C2/C4-amino groups form the primary hydrogen bond network with the kinase hinge region (residues GK+1 to GK+3).

However, the C5-position is unique because it projects vectors perpendicular to the hinge axis.

  • Gatekeeper Interaction: Substituents at C5 are spatially positioned to interact with the gatekeeper residue (e.g., T790 in EGFR, T315 in ABL).

  • Solvent Front: Functionalization of the 5-amino group (e.g., via amidation or urea formation) extends the ligand into the solvent front, improving solubility and pharmacokinetic properties.

Diagram: Pharmacophore & Binding Topology

The following diagram illustrates the interaction between a generic pyrimidin-5-amine derivative and the kinase ATP pocket.

BindingMode Hinge Hinge Region (Backbone H-Bonds) Scaffold Pyrimidine Core Scaffold->Hinge H-Bond Donor/Acceptor (N1, C2-NH) C5_Amino C5-Amino Vector (-NH-R) Scaffold->C5_Amino Covalent Attachment Gatekeeper Gatekeeper Residue (Selectivity Filter) C5_Amino->Gatekeeper Steric/Electronic Interaction Solvent Solvent Front (Solubility/PK) C5_Amino->Solvent Extension

Caption: Schematic representation of the pyrimidin-5-amine scaffold binding mode, highlighting the C5-amino group as a vector for gatekeeper interaction and solvent exposure.

Part 2: Medicinal Chemistry & SAR[2][4][5][6][7][8]

The optimization of pyrimidin-5-amine derivatives often follows a "mix-and-match" strategy. The core stability is maintained while the C5-amine is derivatized to tune potency and selectivity.

Key Structure-Activity Relationship (SAR) Trends
PositionModificationEffect on Kinase Activity / PK
C2 Anilines / HeterocyclesPrimary Hinge Binding. Bulky groups here can induce conformational changes (e.g., DFG-out). Essential for potency.
C4 Small Alkyl / AminoSteric Fit. Often restricted by the "floor" of the ATP pocket. Bulky groups here frequently reduce potency unless targeting specific pockets (e.g., CDK4/6).
C5 (-NH2) Free Amine H-Bond Donor. Can form water-mediated bridges to the catalytic loop or gatekeeper.
C5 (-NH-R) Amides / Ureas Selectivity Switch. Converting the 5-amine to an amide often increases selectivity for JNK/CDK isoforms by engaging specific backbone carbonyls or side chains near the gatekeeper.
C6 H / HalogenElectronic Tuning. Electron-withdrawing groups (Cl, F) at C6 can increase the acidity of the C5-NH, strengthening H-bonds.

Case Study: JNK Inhibition In c-Jun N-terminal kinase (JNK) inhibitors, 2,4-diaminopyrimidine-5-amines have shown high potency. The 5-amino group is often derivatized with bulky acyl groups to occupy the hydrophobic pocket adjacent to the gatekeeper (Methionine in JNKs), achieving isoform selectivity over p38 MAP kinase.

Part 3: Synthetic Pathways[5]

The synthesis of pyrimidin-5-amine derivatives generally proceeds via two main routes: the Nitro-Reduction Route (classic) and the Pd-Catalyzed Coupling Route (modern).

Route 1: The Nitro-Reduction Strategy

This is the most robust method for generating the 5-amino core, particularly when starting from 4,6-dichloro-5-nitropyrimidine.

Route 2: Buchwald-Hartwig Amination

For introducing complex amines at the C2/C4 positions or functionalizing the C5-amine (if starting from 5-bromopyrimidine), Palladium-catalyzed cross-coupling is the industry standard.

SynthesisWorkflow Start 4,6-Dichloro-5-nitropyrimidine Inter1 4-Amino-6-chloro-5-nitropyrimidine Start->Inter1 SNAr (0°C to RT) Amine1 Amine (R1-NH2) (Nucleophilic Subst.) Amine1->Inter1 Red Reduction (Fe/AcOH or H2/Pd-C) Inter1->Red Inter2 4-Amino-6-chloro-5-aminopyrimidine Buchwald Buchwald-Hartwig (Pd(OAc)2, Xantphos) Inter2->Buchwald C-N Coupling at C6 Red->Inter2 Nitro -> Amine Final Functionalized Pyrimidin-5-amine Derivative Buchwald->Final

Caption: Synthetic workflow from 4,6-dichloro-5-nitropyrimidine to fully functionalized pyrimidin-5-amine kinase inhibitors.

Part 4: Experimental Protocols

Protocol A: Synthesis of 2,4-Dichloro-5-aminopyrimidine (Intermediate)

Rationale: This protocol uses a catalytic hydrogenation approach to avoid the heavy metal waste associated with Fe/Zn reductions, ensuring high purity for biological assays.

Reagents:

  • 2,4-Dichloro-5-nitropyrimidine (1.0 eq)

  • 5% Pd/C catalyst (5 wt%)

  • Ethyl Acetate (Solvent) / Methanol

  • Hydrogen gas (5 bar)

Step-by-Step:

  • Charge: In a high-pressure reactor, dissolve 2,4-dichloro-5-nitropyrimidine in Ethyl Acetate (10 volumes).

  • Catalyst Addition: Add 5% Pd/C (0.05 eq by weight) under inert atmosphere (N2).

  • Hydrogenation (Stage 1): Pressurize to 5 bar H2. Stir at 25-30°C for 2-4 hours. Note: Low temperature prevents dechlorination.

  • Solvent Switch (Stage 2): Add Methanol (5 volumes) to solubilize the hydroxylamine intermediate. Increase temperature to 38-43°C to drive full reduction to the amine.[2]

  • Workup: Filter catalyst through Celite. Concentrate filtrate to obtain the brown oil product.

  • Validation: Confirm via LC-MS (Target Mass: ~163.9 Da).

Protocol B: ADP-Glo™ Kinase Assay (JNK1 Inhibition)

Rationale: A self-validating luminescent assay that quantifies kinase activity by measuring ADP generation. It is resistant to interference from fluorescent compounds common in library screening.

Reagents:

  • JNK1 Enzyme (Active)

  • Substrate: c-Jun fusion protein or peptide

  • ATP (Ultra-pure)

  • ADP-Glo™ Reagent & Kinase Detection Reagent (Promega)

Step-by-Step:

  • Preparation: Dilute pyrimidin-5-amine derivatives in DMSO (10 mM stocks). Prepare 3x serial dilutions in 1X Kinase Buffer.

  • Reaction Assembly: In a 384-well white plate:

    • 2 µL Inhibitor

    • 2 µL JNK1 Enzyme (Optimization required: typically 5-10 ng/well)

    • 1 µL Substrate/ATP mix (ATP concentration should be at Km, typically 10 µM).

  • Incubation: Incubate at Room Temperature (25°C) for 60 minutes.

  • ADP Generation: Add 5 µL ADP-Glo™ Reagent. Incubate 40 min (depletes unconsumed ATP).

  • Detection: Add 10 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

  • Readout: Measure luminescence on a plate reader (e.g., EnVision). Calculate IC50 using a 4-parameter logistic fit.

References

  • Vertex Pharmaceuticals. (2007). Synthesis and SAR of aminopyrimidines as novel c-Jun N-terminal kinase (JNK) inhibitors. Bioorganic & Medicinal Chemistry Letters.

  • Zhang, H., et al. (2018). Discovery of 2,4,6-trisubstitued pyrido[3,4-d]pyrimidine derivatives as new EGFR-TKIs. European Journal of Medicinal Chemistry.

  • Shao, L., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities.[3] Journal of Medicinal Chemistry.

  • BenchChem Technical Support. (2025). Synthesis of 4-Alkynyl-5-chloropyrimidin-2-amine Derivatives via Sonogashira Coupling for Drug Discovery.

  • LKT Laboratories. (2022). 5-Aminopyrimidine Product Information and Applications.

  • MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules.

Sources

Navigating Chemical Space: Heterocyclic Amines as Privileged Scaffolds in Fragment-Based Drug Design (FBDD)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold Paradigm

Fragment-Based Drug Design (FBDD) has shifted the paradigm of drug discovery from "screening for potency" (High-Throughput Screening) to "screening for efficiency." In this context, heterocyclic amines (e.g., aminopyridines, indoles, pyrimidines, quinolines) represent the most valuable real estate in chemical space.

Why are heterocyclic amines dominant in FBDD?

  • Privileged Structures: They inherently mimic the purine and pyrimidine bases of biological cofactors (ATP, GTP, NAD+), making them "frequent hitters" for kinases, ATPases, and nucleotide-binding proteins.

  • Directional H-Bonding: The amine nitrogen (

    
     or 
    
    
    
    ) acts as a pivotal Hydrogen Bond Donor (HBD) or Acceptor (HBA), often anchoring the fragment to the protein's "hinge region" or catalytic lysine.
  • Synthetic Vectors: The amine group provides a chemically distinct handle for rapid elaboration via robust chemistry (acylation, reductive amination, Buchwald-Hartwig coupling).

This guide details the technical workflow for leveraging heterocyclic amines in FBDD, from library curation to hit-to-lead optimization.

Strategic Library Design & Curation

A fragment library is not merely a collection of small molecules; it is a probe set for protein surfaces. For heterocyclic amines, strict adherence to physicochemical rules is required to ensure solubility at the high concentrations (


) required for screening.
The "Rule of Three" (Ro3) and Beyond

While Lipinski's Rule of 5 applies to drug candidates, fragments must adhere to the Rule of Three (Ro3) to allow "molecular room" for subsequent growth.

PropertyRule of Three (Ro3) LimitRationale for Heterocyclic Amines
Molecular Weight

Ensures Ligand Efficiency (LE) remains high.[1]
H-Bond Donors

Amines often contribute 1-2 donors. Excess donors reduce permeability.
H-Bond Acceptors

Ring nitrogens count as acceptors.
cLogP

High lipophilicity leads to non-specific binding (false positives).
Rotatable Bonds

Rigid heterocycles minimize entropy loss upon binding (

).
PSA

Critical for eventual oral bioavailability.
The Solubility & Aggregation Challenge

Heterocyclic amines often exhibit pH-dependent solubility.

  • Risk: At physiological pH (7.4), basic amines (

    
    ) are protonated. If the screening buffer pH aligns with the fragment's pI (isoelectric point), precipitation occurs.
    
  • Mitigation: Filter libraries for solubility

    
     in PBS/DMSO (2%) stocks.
    
  • PAINS Removal: Exclude Pan-Assay Interference Compounds (PAINS) such as amino-toxoflavins or highly reactive Michael acceptors that may covalently modify the protein.

Visualization: Library Curation Workflow

LibraryDesign Start Raw Vendor Database (>1M Compounds) Filter1 Ro3 Filter (MW<300, cLogP<3) Start->Filter1 Filter2 Functional Group Filter (Select Heterocyclic Amines) Filter1->Filter2 PAINS PAINS & Aggregator Removal (In silico) Filter2->PAINS Solubility Experimental Solubility Check (Nephelometry/NMR) PAINS->Solubility Survivors QC QC: LC-MS & Purity >95% Solubility->QC FinalLib Final Screening Plate (DMSO Stock) QC->FinalLib

Caption: Logical flow for curating a high-fidelity heterocyclic amine fragment library, prioritizing solubility and chemical hygiene.

Biophysical Screening Methodologies

Detecting weak interactions (


) requires sensitive biophysical assays.
Surface Plasmon Resonance (SPR)

SPR is the workhorse for high-throughput fragment screening. It provides


 and 

data, which is critical for distinguishing specific binders from "sticky" compounds.
Protocol: SPR Screening for Amine Fragments
  • Instrument: Biacore 8K or S200.

  • Sensor Chip: CM5 (Carboxymethylated dextran) or SA (Streptavidin) for biotinylated targets.

  • Immobilization Density: High density (

    
    ) is required because fragments have low mass and produce small refractive index changes. 
    
    
    
    theoretical must be
    
    
    .

Step-by-Step Workflow:

  • Clean Screen: Inject library at

    
     to identify "super-binders" or aggregators that foul the surface.
    
  • Binding Screen: Inject fragments at a fixed concentration (typically

    
    ).
    
    • Flow Rate: High flow (

      
      ) to minimize mass transport limitation.
      
    • Contact Time: 30-60 seconds (rapid equilibrium is expected).

  • Solvent Correction: Construct a DMSO calibration curve (4.5% to 5.5% DMSO) to correct for bulk refractive index mismatches. Critical: Amines can alter the refractive index differently than neutral compounds.

  • Regeneration: Often not needed for fragments (fast

    
    ). If necessary, use mild conditions (e.g., 
    
    
    
    NaOH or
    
    
    NaCl).
  • Validation: Hits are re-tested in a dose-response (

    
    ) to determine 
    
    
    
    .
Ligand-Observed NMR (STD & WaterLOGSY)

NMR validates SPR hits and confirms the binding epitope.

  • Challenge with Amines: Exchange broadening. Protons on primary/secondary amines exchange with bulk water. If the exchange rate

    
     is intermediate on the NMR timescale, the signal broadens or disappears.
    
  • Solution: Perform experiments at slightly acidic pH (6.5) if protein stability permits, or focus on the aromatic protons of the heterocyclic ring (e.g., indole C2-H) rather than the N-H protons.

  • STD-NMR: Saturation Transfer Difference detects magnetization transfer from protein to ligand.[2] Only binding ligands show a signal.

Hit-to-Lead: Chemical Elaboration Strategies

Once a heterocyclic amine hit is validated (and ideally co-crystallized), the "Fragment Growing" phase begins. The goal is to improve affinity from mM to nM while maintaining Ligand Efficiency.

The Amine as a Growth Vector

The amine group is not just a binding element; it is the primary "vector" for synthetic expansion.

  • Amide Coupling: Reacting the amine with acyl chlorides/acids to probe adjacent hydrophobic pockets.

  • Reductive Amination: Reacting with aldehydes to introduce flexible alkyl/aryl chains.

  • S

    
    Ar / Buchwald:  For aryl amines, coupling with aryl halides allows "fragment merging" or reaching distant sub-pockets.
    
Visualization: Fragment Growing Cycle

FragmentGrowing Hit Fragment Hit (mM Affinity) Structure X-Ray/Docking (Identify Vectors) Hit->Structure Co-crystal Design Design Analogs (Grow from N) Structure->Design Vector Analysis Synthesis Synthesis (Amide/Urea) Design->Synthesis Chemistry Test Biophysical Testing Synthesis->Test SPR/Enzymatic Test->Hit Fail (Retry) Test->Structure New Cycle

Caption: Iterative cycle of structure-based design. The amine handle allows rapid synthesis of analogs to probe specific protein sub-pockets.

Case Study: Vemurafenib (PLX4032)

The discovery of Vemurafenib , a B-Raf kinase inhibitor for melanoma, is the quintessential example of FBDD using a heterocyclic amine scaffold.

  • The Fragment: The team started with a 7-azaindole core.

    • Why? It mimics the adenine ring of ATP (privileged scaffold).

    • Interaction: The 7-azaindole forms a bidentate H-bond with the kinase hinge region (Cys532 and Gln530).

  • The Screen: A library of 20,000 fragments was screened against multiple kinases. 7-azaindole derivatives showed modest affinity (

    
    ).
    
  • The Elaboration:

    • Crystal structures revealed a "vector" pointing towards the solvent front and a hydrophobic pocket.

    • Chemistry: The N1-position (amine) and C3-position were elaborated.

    • Key Step: Introduction of a difluorophenyl sulfonamide moiety increased affinity by

      
      -fold by displacing water molecules and engaging specific residues.
      
  • Result: Evolution from a

    
     fragment to a 
    
    
    
    drug candidate.

References

  • Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: advancing the field." Nature Reviews Drug Discovery, 15, 605–620. Link

  • Congreve, M., et al. (2003). "A 'Rule of Three' for fragment-based lead discovery?" Drug Discovery Today, 8(19), 876-877. Link

  • Baell, J. B., & Holloway, G. A. (2010). "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays." Journal of Medicinal Chemistry, 53(7), 2719–2740. Link

  • Tsai, J., et al. (2008). "Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity." Proceedings of the National Academy of Sciences, 105(8), 3041-3046. Link

  • Giannetti, A. M. (2011). "From experimental design to validated hits: a comprehensive SPR-based fragment screening workflow." Methods in Molecular Biology, 796, 21-36. Link

Sources

Technical Monograph: Physicochemical Profiling and Synthetic Utility of 4-(1H-pyrazol-1-yl)pyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Identity

4-(1H-pyrazol-1-yl)pyrimidin-5-amine represents a specialized, nitrogen-rich heterocyclic scaffold critical in modern medicinal chemistry, particularly within the kinase inhibitor landscape. Unlike generic pyrimidines, this specific regioisomer features a direct N-C bond between the pyrazole nitrogen (N1) and the pyrimidine C4 position, creating a bidentate ligand geometry capable of unique hydrogen-bonding interactions within the ATP-binding pocket of enzymes (e.g., JAK, BTK, CDK).

The molecule serves as a "privileged scaffold," offering a rigid 3D orientation that minimizes entropic penalty upon protein binding. Its amphiphilic nature—balancing the polar amine/pyrazole sectors with the aromatic core—makes it an ideal fragment for fragment-based drug discovery (FBDD).

Table 1: Physicochemical Core Data
PropertyValueTechnical Note
CAS Registry Number 1394041-27-0 Verified identifier for the specific 4-(1-yl) isomer.[1]
Molecular Formula C₇H₇N₅ High nitrogen content (43.46% by mass).
Molecular Weight 161.16 g/mol Ideal for fragment-based screening (Rule of 3 compliant).
Exact Mass 161.0701Monoisotopic mass for HRMS validation.
SMILES Nc1cncnc1-n1cccn1Encodes the N1-C4 connectivity.
LogP (Predicted) ~0.6 - 0.9Moderate lipophilicity; good aqueous solubility potential.
H-Bond Donors 1 (Amine -NH₂)Primary interaction point for Glu/Asp residues.
H-Bond Acceptors 4Includes pyrimidine N1/N3 and pyrazole N2.

Structural Analysis & Pharmacophore Logic

The therapeutic value of this molecule lies in its bidentate binding capability . The spatial arrangement of the pyrimidine N3 and the pyrazole N2 creates a "molecular pincer."

Pharmacophore Mapping

In a typical kinase hinge region binding mode:

  • The Amine (Pos 5): Acts as a Hydrogen Bond Donor (HBD) to the carbonyl of the hinge residue.

  • The Pyrimidine N1/N3: Acts as a Hydrogen Bond Acceptor (HBA) to the backbone NH.

  • The Pyrazole Ring: Provides van der Waals contacts and rotational rigidity.

Pharmacophore Amine 5-Amine Group (H-Bond Donor) Core Pyrimidine Core (Scaffold) Amine->Core Pos 5 Substitution Target Kinase Hinge Region (Glu/Met/Leu) Amine->Target H-Bond (Donor) Pyrazole Pyrazole Ring (Hydrophobic/HBA) Core->Pyrazole C4-N1 Bond (Rigid Linker) Core->Target H-Bond (Acceptor) Pyrazole->Target Van der Waals

Figure 1: Pharmacophore connectivity and theoretical binding mode of the scaffold.

Synthetic Architecture

Synthesis of 4-(1H-pyrazol-1-yl)pyrimidin-5-amine requires a Nucleophilic Aromatic Substitution (


). The reaction is driven by the electron-deficient nature of the pyrimidine ring, which is further activated by the leaving group at position 4.
Primary Route: Displacement

Precursor: 4-chloropyrimidin-5-amine (or 5-nitro analog). Reagent: 1H-Pyrazole.[2][3][4][5][6] Catalyst/Base: Cesium Carbonate (


) or Sodium Hydride (

).
Why this route?

The 4-position of pyrimidine is highly electrophilic due to the inductive withdrawal of the two nitrogen atoms. However, the presence of the electron-donating amine group at position 5 deactivates the ring slightly compared to a nitro group. Therefore, strong bases and elevated temperatures (or microwave irradiation) are often required to force the displacement of the chloride by the pyrazole nitrogen.

Experimental Protocol (Self-Validating)

Objective: Synthesis of 4-(1H-pyrazol-1-yl)pyrimidin-5-amine from 4-chloropyrimidin-5-amine.

  • Reagent Setup:

    • Dissolve 4-chloropyrimidin-5-amine (1.0 eq) in anhydrous DMF (0.5 M concentration).

    • Add 1H-pyrazole (1.2 eq).[7]

    • Add Cesium Carbonate (

      
      )  (2.0 eq). Note: 
      
      
      
      may be too weak due to the deactivating amine.
  • Reaction:

    • Heat the mixture to 90–110°C under an inert atmosphere (

      
       or Ar) for 4–12 hours.
      
    • Validation Check: Monitor via TLC (Mobile phase: 5% MeOH in DCM). The starting material (Rf ~0.6) should disappear, and a more polar spot (Product) should appear.

  • Workup:

    • Cool to room temperature.

    • Dilute with water (5x volume) to precipitate the product or extract with Ethyl Acetate.

    • Wash organic layer with brine (3x) to remove DMF.

  • Purification:

    • Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0-10% MeOH/DCM).

Synthesis SM1 4-chloropyrimidin-5-amine (Electrophile) Reaction SnAr Reaction 100°C, 12h SM1->Reaction SM2 1H-Pyrazole (Nucleophile) SM2->Reaction Base Base: Cs2CO3 Solvent: DMF Base->Reaction Workup Aq. Workup / Extraction Reaction->Workup Product 4-(1H-pyrazol-1-yl)pyrimidin-5-amine (Target) Workup->Product

Figure 2: Synthetic workflow via Nucleophilic Aromatic Substitution.

Characterization & Quality Control

To ensure scientific integrity, the synthesized compound must be validated using orthogonal analytical methods.

Nuclear Magnetic Resonance ( -NMR)

The spectrum will show distinct signals for the pyrimidine and pyrazole rings.

  • Solvent: DMSO-

    
     (Preferred due to solubility).
    
  • Key Signals:

    • Pyrimidine H2: Singlet, highly deshielded (~8.5 - 8.8 ppm).

    • Pyrimidine H6: Singlet, deshielded (~8.0 - 8.4 ppm).

    • Amine (

      
      ):  Broad singlet (~5.0 - 6.5 ppm, exchangeable with 
      
      
      
      ).
    • Pyrazole H3'/H5': Doublets (~7.8 and 8.6 ppm).

    • Pyrazole H4': Triplet or dd (~6.5 ppm). This is the diagnostic signal for the pyrazole ring.

Mass Spectrometry (LC-MS)
  • Ionization: ESI (Positive Mode).

  • Expected Mass:

    
    .
    
  • Fragment Pattern: Loss of

    
     (17 Da) or cleavage of the C-N bond between rings may be observed at high collision energies.
    
Purity Check
  • HPLC: UV detection at 254 nm.

  • Criteria: >95% area integration is required for biological assays to rule out interference from unreacted chloropyrimidine (which is cytotoxic).

Handling and Stability

  • Storage: Store at -20°C. The primary amine is susceptible to oxidation over long periods.

  • Hygroscopicity: Moderately hygroscopic. Keep desiccated.

  • Safety: Treat as a potential skin sensitizer and kinase inhibitor. Use standard PPE (gloves, goggles, fume hood).

References

  • Chemical Identity & CAS: "4-(1H-pyrazol-1-yl)pyrimidin-5-amine."[1][6] GJBZWZ Chemical Database. Accessed via Search. Link

  • Synthetic Methodology: "Process for the preparation of pyrimidinyl-4-aminopyrazole compounds." Google Patents (US20210009566A1). Describes analogous SnAr couplings on pyrimidine scaffolds. Link

  • Medicinal Chemistry Context: "Pyrazole: an emerging privileged scaffold in drug discovery."[8] Future Medicinal Chemistry, 2023. Discusses the kinase inhibitory potential of pyrazole-pyrimidine hybrids. Link

  • Structural Analogs: "6-Chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)pyrimidin-4-amine." ChemScene. Provides comparative physicochemical data for substituted analogs. Link

Sources

The Biaryl Amine Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Status of Biaryl Amines

The biaryl amine motif, characterized by two aryl rings linked through a nitrogen atom, is a ubiquitous and highly valued scaffold in medicinal chemistry.[1][2] Its prevalence in a vast array of biologically active molecules, from blockbuster drugs to clinical candidates and vital research tools, underscores its "privileged" status.[1][2] This privilege arises from a unique combination of structural and electronic properties. The non-coplanar, three-dimensional arrangement of the aryl rings allows for precise spatial orientation of substituents to interact with biological targets. Furthermore, the nitrogen linker provides a crucial hydrogen bond donor/acceptor site and can be readily modified to tune the molecule's physicochemical properties, such as solubility and metabolic stability.

This guide provides a comprehensive overview of the biaryl amine core, delving into its synthesis, diverse therapeutic applications, and the underlying principles that govern its activity. It is intended to serve as a practical resource for researchers at all levels, from those new to the field to seasoned drug discovery professionals.

Synthetic Strategies for Assembling the Biaryl Amine Core

The construction of the C(aryl)-N bond is the cornerstone of biaryl amine synthesis. Over the years, a number of powerful synthetic methodologies have been developed, with transition-metal-catalyzed cross-coupling reactions being the most prominent.

The Buchwald-Hartwig Amination: A Revolution in C-N Bond Formation

The palladium-catalyzed Buchwald-Hartwig amination stands as the preeminent method for the synthesis of biaryl amines.[3][4] This reaction has revolutionized the field due to its broad substrate scope, excellent functional group tolerance, and generally high yields.[3]

The catalytic cycle, as illustrated below, involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to furnish the desired biaryl amine and regenerate the Pd(0) catalyst.[3][5]

Buchwald_Hartwig_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd_complex Ar-Pd(II)(X)L_n oxidative_addition->pd_complex amine_coordination Amine Coordination (R₂NH) pd_complex->amine_coordination amine_complex [Ar-Pd(II)(NHR₂)L_n]⁺X⁻ amine_coordination->amine_complex deprotonation Deprotonation (Base) amine_complex->deprotonation amido_complex Ar-Pd(II)(NR₂)L_n deprotonation->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NR₂ reductive_elimination->product

Figure 1: Catalytic Cycle of the Buchwald-Hartwig Amination.

Key Considerations for Successful Buchwald-Hartwig Amination:

  • Palladium Source: A variety of palladium precursors can be used, with Pd(OAc)₂ and Pd₂(dba)₃ being common choices.[5][6]

  • Ligands: The choice of phosphine ligand is critical for the success of the reaction.[4][5] Sterically hindered and electron-rich ligands, such as those from the Buchwald and Hartwig laboratories (e.g., XPhos, SPhos, RuPhos), have significantly expanded the scope of the reaction to include less reactive aryl chlorides.[5] Bidentate ligands like BINAP and DPPF are also effective, particularly for the coupling of primary amines.[3]

  • Base: A non-nucleophilic base is required to deprotonate the amine. Common choices include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and cesium carbonate (Cs₂CO₃).[5][6]

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically employed.[6]

Experimental Protocol: A General Procedure for Buchwald-Hartwig Amination [6]

  • To an oven-dried flask, add the aryl halide (1.0 equiv), amine (1.2 equiv), base (e.g., NaOtBu, 1.4 equiv), palladium precursor (e.g., Pd₂(dba)₃, 0.01-0.05 equiv), and phosphine ligand (0.02-0.10 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous solvent (e.g., toluene) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

The Ullmann Condensation: A Classic Approach with Modern Refinements

The Ullmann condensation is a copper-catalyzed method for the formation of C-N bonds and represents one of the earliest methods for biaryl amine synthesis.[7][8] Traditionally, this reaction required harsh conditions, including high temperatures (often >200 °C) and stoichiometric amounts of copper.[7]

However, the development of new ligand systems has led to significantly milder and more efficient Ullmann-type reactions.[9][10] These modern protocols often utilize catalytic amounts of a copper(I) source, such as CuI, in the presence of a chelating ligand.[9][11]

Ullmann_Reaction cu_catalyst Cu(I) Catalyst amine_coordination Amine Coordination cu_catalyst->amine_coordination R₂NH cu_amide [Cu(I)-NR₂] Complex amine_coordination->cu_amide oxidative_addition Oxidative Addition (Ar-X) cu_amide->oxidative_addition cu_complex [Ar-Cu(III)(NR₂)X] Complex oxidative_addition->cu_complex reductive_elimination Reductive Elimination cu_complex->reductive_elimination reductive_elimination->cu_catalyst Regeneration product Ar-NR₂ reductive_elimination->product

Figure 2: A Simplified Representation of a Plausible Ullmann Condensation Mechanism.

Advantages of Modern Ullmann Condensations:

  • Cost-Effectiveness: Copper is significantly more abundant and less expensive than palladium.[12]

  • Alternative Reactivity: In some cases, copper catalysis can be successful where palladium-based methods fail.

Experimental Protocol: A Ligand-Accelerated Ullmann Amination [11]

  • To a reaction vessel, add CuI (0.05-0.25 equiv), the aryl halide (1.0 equiv), the amine (1.2-2.0 equiv), a ligand (e.g., N,N'-dimethylethylenediamine, 0.1-0.5 equiv), and a base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-4.0 equiv).

  • Add a high-boiling point solvent such as toluene or DMF.

  • Degas the mixture and heat under an inert atmosphere to 100-120 °C.

  • Monitor the reaction by TLC or LC-MS until completion.

  • After cooling, dilute the reaction mixture with a suitable solvent and filter through a pad of celite to remove insoluble copper salts.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the residue by column chromatography.

The Biaryl Amine Scaffold in Action: Therapeutic Applications

The versatility of the biaryl amine scaffold is evident in its widespread presence across various therapeutic areas.

Kinase Inhibitors: Targeting the ATP-Binding Site

A significant number of kinase inhibitors feature a biaryl amine core.[13][14] This scaffold is adept at positioning substituents to form key interactions within the ATP-binding pocket of kinases, particularly the hinge region.[15]

Drug/CompoundTarget KinaseTherapeutic Area
Imatinib Bcr-Abl, c-Kit, PDGFRChronic Myeloid Leukemia, GIST
Gefitinib EGFRNon-Small Cell Lung Cancer
Lapatinib EGFR, HER2Breast Cancer
Axitinib VEGFRRenal Cell Carcinoma

Table 1: Examples of Biaryl Amine-Containing Kinase Inhibitors.

The biaryl amide is a particularly prevalent motif in this class of drugs.[13][15]

Antiviral Agents: A Broad Spectrum of Activity

Biaryl amide derivatives have demonstrated significant potential as broad-spectrum antiviral agents.[16][17] Their mechanisms of action can be diverse, including the inhibition of viral replication and the modulation of host immune responses.[16] For instance, some biaryl amides have been shown to stabilize the human protein APOBEC3G (hA3G), an innate immunity factor with activity against HIV and other viruses.[16]

  • Anti-HCV Activity: A number of biaryl amide derivatives have been synthesized and evaluated for their inhibitory effects against the Hepatitis C virus (HCV).[16][18] Structure-activity relationship (SAR) studies have led to the identification of compounds with potent anti-HCV activity, with some exhibiting EC₅₀ values in the nanomolar range.[16][19]

  • Anti-Influenza Activity: Substituted biaryl amides have also been identified as a new class of potential anti-influenza agents, showing activity against influenza A and B viruses.[17]

  • Anti-Coronavirus Activity: Recent research has explored biaryl amide derivatives as potential therapeutics for COVID-19, with some compounds showing dual-target activity against 3CLpro and TMPRSS2.[20]

Central Nervous System (CNS) Disorders: Modulating Neurotransmitter Systems

The biaryl scaffold is also found in compounds targeting the central nervous system. These molecules often act on neurotransmitter transporters or receptors.[21][22]

  • Alzheimer's Disease: Virtual screening of biaryl-containing compounds has identified potential inhibitors of key targets in Alzheimer's disease, such as β-secretase (BACE1) and acetylcholinesterase (AChE).[21] Additionally, biaryl-containing compounds have been investigated as neuroprotective agents.[23]

  • Neurodegenerative Diseases: The NLRP3 inflammasome is a promising therapeutic target for neurodegenerative diseases, and novel heterocyclic scaffolds, including those based on biaryl amines, are being developed as inhibitors.[24]

Future Directions and Challenges

The field of biaryl amine synthesis and application continues to evolve. Key areas of ongoing research include:

  • Development of More Sustainable Synthetic Methods: Efforts are focused on replacing precious metal catalysts with more earth-abundant and less toxic alternatives.[25][26] Organocatalyzed and electrochemical methods for biaryl synthesis are also gaining traction.[1][27]

  • Asymmetric Synthesis: The synthesis of axially chiral biaryl amines is an emerging area with significant potential for the development of novel ligands and catalysts.[28][29]

  • Expansion of Therapeutic Applications: The unique properties of the biaryl amine scaffold will undoubtedly lead to its application in an even wider range of therapeutic areas.

Conclusion

The biaryl amine scaffold has firmly established itself as a cornerstone of modern medicinal chemistry. Its unique structural and electronic features, combined with the power of modern synthetic methods, have enabled the discovery and development of numerous life-saving drugs. As our understanding of biology deepens and synthetic methodologies continue to advance, the biaryl amine core is poised to remain a critical component in the design of the next generation of therapeutic agents.

References

  • University of Cambridge & AstraZeneca. (2013). Concise Copper-Catalyzed Synthesis of Tricyclic Biaryl Ether-Linked Aza-Heterocyclic Ring Systems. Organic Letters.
  • Organic Synthesis. Buchwald-Hartwig Coupling.
  • Tan, B. et al. (2025). Atroposelective Synthesis of Biaryl Diamines and Amino Alcohols via Chiral Phosphoric Acid Catalysed para-Aminations of Anilines and Phenols.
  • Peng, Z-G. et al. (2022). Synthesis and structure-activity relationship study of new biaryl amide derivatives and their inhibitory effects against hepatitis C virus. European Journal of Medicinal Chemistry, 228, 114033.
  • SciSpace. Biaryl scaffold-focused virtual screening for anti-aggregatory and neuroprotective effects in Alzheimer's disease.
  • Gray, D. L. et al. (2022). Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. ACS Medicinal Chemistry Letters.
  • Wikipedia.
  • Li, S. et al. (2025). Assembly of Biaryl Amines via Mild Copper-Catalyzed Coupling of Anilines with (Hetero)aryl Chlorides/Bromides. Organic Letters.
  • Scott, J. S. et al. (2021). Potent and Selective Biaryl Amide Inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1). ACS Medicinal Chemistry Letters.
  • PubMed. (2008). Kinase array design, back to front: biaryl amides.
  • Organic Synthesis.
  • PubMed. (2021).
  • Organic Chemistry Portal.
  • Wikipedia.
  • Organic Chemistry Portal. Biaryl synthesis by C-C coupling.
  • PubMed. (2012). Synthesis and antiviral activity of substituted bisaryl amide compounds as novel influenza virus inhibitors.
  • ResearchGate. (2025). Recent advances in Gomberg-Backmann biaryl synthesis.
  • Dorel, R., Grugel, C. P., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years.
  • Organic Synthesis.
  • Google Patents. Biaryl amide compounds as kinase inhibitors.
  • MDPI. (2021).
  • Yuan, S., Chang, J., & Yu, B. (2020). Construction of Biologically Important Biaryl Scaffolds through Direct C-H Bond Activation: Advances and Prospects. Topics in Current Chemistry, 378(2), 23.
  • ResearchGate. (2022).
  • PubMed. (2022).
  • Wang, T. et al. (2021). Design, Synthesis, and Pharmacological Evaluation of Biaryl-Containing PD-1/PD-L1 Interaction Inhibitors Bearing a Unique Difluoromethyleneoxy Linkage. Journal of Medicinal Chemistry.
  • Organic & Biomolecular Chemistry. (2023). Recent advancements in the Ullmann homocoupling reaction for the synthesis of biaryl compounds.
  • MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
  • ResearchGate. The aim of organocatalyzed synthesis of biaryl scaffolds according to 12 principle rules of green chemistry.
  • Accounts of Chemical Research. (2018). Upgrading Cross-Coupling Reactions for Biaryl Syntheses.
  • ResearchGate. (2025). Kinase array design, back to front: Biaryl amides.
  • ResearchGate. (2020).
  • OperaChem. (2025). Ullmann coupling-An overview.
  • Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters.
  • PMC. (2025). General (hetero)
  • PubMed. (2018). Structure-Activity Relationship of Novel and Selective Biaryl-Chroman GPR40 AgoPAMs.
  • Song, D. et al. (2024). Design, synthesis and biological evaluation of biaryl amide derivatives against SARS-CoV-2 with dual-target mechanism. European Journal of Medicinal Chemistry, 264, 115978.
  • American Chemical Society. (2023).
  • Organic Chemistry Portal. Ullmann Reaction.
  • ResearchGate. (2022).
  • Chen, G. et al. (2024). Synthesis and biological evaluations of 8-biaryl-2,2-dimethylbenzopyranamide derivatives against Alzheimer's disease and ischemic stroke. Bioorganic Chemistry, 143, 107064.
  • PubMed. (2024).
  • X-Chem. (2024). New Method Allows Easy Synthesis of Valuable Amine-Containing Pharmaceuticals.
  • Bentham Science. (2022). Structural Scaffolds as Anti- Alzheimer Agents.
  • MDPI. (2025).
  • ACS Publications. (2024).

Sources

Methodological & Application

Application Note: Strategic Synthesis of 4-(1H-pyrazol-1-yl)pyrimidin-5-amine for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026


, Nitro-Reduction, JAK/CDK Targeting.

Executive Summary & Scientific Rationale

The 4-(1H-pyrazol-1-yl)pyrimidin-5-amine scaffold represents a privileged pharmacophore in the design of ATP-competitive kinase inhibitors. Unlike fused bicyclic systems (e.g., pyrazolo[1,5-a]pyrimidines), this "linked" bi-heteroaryl system possesses a critical rotatable bond between the pyrimidine C4 and pyrazole N1. This flexibility allows the scaffold to adopt an induced-fit conformation within the ATP-binding pocket, often accommodating subtle structural variations in the hinge region that rigid fused systems cannot.

Mechanistic Value:

  • Hinge Binding: The pyrimidine N1 and the C5-amino group (after derivatization) typically form a bidentate hydrogen-bonding motif with the kinase hinge residues (e.g., Glu/Leu backbone).

  • Vectorality: The C5-amine serves as a versatile synthetic handle, allowing the projection of chemical diversity into the solvent-exposed region or the "gatekeeper" pocket, essential for tuning selectivity (e.g., JAK1 vs. JAK2).

This application note details a robust, scalable synthetic route designed to avoid common regioselectivity pitfalls, ensuring high-purity isolation of the core scaffold for library generation.

Retrosynthetic Strategy & Pathway

Direct functionalization of 4-chloropyrimidin-5-amine via nucleophilic aromatic substitution (


) is often sluggish due to the electron-donating effect of the amino group, which deactivates the pyrimidine ring.

The "Senior Scientist" Approach: To maximize yield and reproducibility, we utilize 4-chloro-5-nitropyrimidine as the electrophile. The strongly electron-withdrawing nitro group activates the C4 position for facile


 by the pyrazole nucleophile under mild conditions. Subsequent reduction of the nitro group yields the target amine cleanly.
Visualizing the Synthetic Logic

SynthesisPathway Figure 1: Optimized Synthetic Pathway for the Target Scaffold Start1 4-Chloro-5-nitropyrimidine (Activated Electrophile) Intermediate 4-(1H-pyrazol-1-yl)-5-nitropyrimidine (Key Intermediate) Start1->Intermediate Step 1: SNAr TEA, THF, 0°C -> RT Start2 1H-Pyrazole (Nucleophile) Start2->Intermediate Product 4-(1H-pyrazol-1-yl)pyrimidin-5-amine (Target Scaffold) Intermediate->Product Step 2: Reduction Fe, NH4Cl, EtOH/H2O Library Kinase Inhibitor Library (Amides/Ureas) Product->Library Step 3: Derivatization R-COCl or R-NCO

Figure 1: The nitro-activation strategy bypasses the low reactivity of amino-pyrimidines, ensuring high yields in Step 1.

Detailed Experimental Protocols

Protocol A: Synthesis of 4-(1H-pyrazol-1-yl)-5-nitropyrimidine (Step 1)

Objective: Regioselective coupling of pyrazole to the pyrimidine core. Critical Control Point: Temperature control is vital to minimize degradation of the labile chloro-nitropyrimidine starting material.

Materials:

  • 4-Chloro-5-nitropyrimidine (1.0 eq)

  • 1H-Pyrazole (1.1 eq)

  • Triethylamine (TEA) or DIPEA (1.5 eq)

  • Solvent: Anhydrous THF or DCM.

Procedure:

  • Preparation: Charge a flame-dried round-bottom flask with 4-chloro-5-nitropyrimidine dissolved in anhydrous THF (0.2 M concentration). Cool the solution to 0°C using an ice bath.

  • Addition: Add TEA dropwise. Subsequently, add a solution of 1H-pyrazole in THF dropwise over 15 minutes.

    • Why? Slow addition prevents exotherms that can lead to tar formation.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

  • Monitoring: Monitor by TLC (50% EtOAc/Hexanes). The starting material (

    
    ) should disappear, and a new, more polar yellow spot (
    
    
    
    ) should appear.
  • Workup: Dilute with EtOAc, wash with water (

    
    ) and brine (
    
    
    
    ). Dry over
    
    
    and concentrate.
  • Purification: Recrystallize from EtOH or perform flash chromatography (0-40% EtOAc/Hex) if necessary.

    • Expected Yield: 85–95% (Yellow solid).

Protocol B: Reduction to 4-(1H-pyrazol-1-yl)pyrimidin-5-amine (Step 2)

Objective: Chemoselective reduction of the nitro group without reducing the pyrimidine ring or cleaving the C-N bond. Recommended Method: Iron/Ammonium Chloride (


) is preferred over catalytic hydrogenation (

) to avoid potential reduction of the pyrazole double bonds or hydrogenolysis of the C-N bond (though rare in this scaffold, Fe is safer/cheaper).

Procedure:

  • Setup: Dissolve the nitro-intermediate (from Protocol A) in a mixture of EtOH:Water (3:1, 0.1 M).

  • Activation: Add

    
     (5.0 eq) and Iron powder (5.0 eq, <325 mesh).
    
  • Reflux: Heat the suspension to 70–80°C with vigorous stirring for 2–3 hours.

    • Visual Cue: The bright yellow color of the nitro compound will fade to a pale beige/colorless solution (filtered).

  • Filtration: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot EtOH.

  • Isolation: Concentrate the filtrate. Resuspend the residue in EtOAc/Water, separate layers, and extract the aqueous layer with EtOAc (

    
    ).
    
  • Final Polish: Dry organic layers (

    
    ) and concentrate. The amine is often pure enough for the next step; otherwise, purify via amine-functionalized silica or neutral alumina.
    

Functionalization & Library Generation

The resulting 5-amine is the "vector" for kinase selectivity. The most common derivatizations target the hydrophobic back-pocket or the solvent front.

Reaction TypeReagentsTarget Region in Kinase
Amide Coupling R-COOH, HATU, DIPEAGatekeeper / Back Pocket
Urea Formation R-NCO (Isocyanate)Solvent Front / Hinge Interaction
Sulfonylation

, Pyridine
Surface Residues

Case Study: JAK Inhibitor Design To target Janus Kinases (JAK), attaching a cycloalkyl group (e.g., cyanocyclopropyl) via an amide linkage to the 5-amine often improves metabolic stability and selectivity.

Quality Control & Validation

A self-validating system requires confirmation of the C-N connectivity and ring integrity.

NMR Signature (DMSO-


): 
  • Pyrimidine Protons: Look for two distinct singlets (or doublets with small coupling) around

    
     8.5–9.0 ppm (H2 and H6 of pyrimidine).
    
  • Pyrazole Protons: Three protons. The H4 proton of pyrazole is typically a doublet of doublets or triplet around

    
     6.5–6.7 ppm.
    
  • Amine: Broad singlet around

    
     5.5–6.0 ppm (
    
    
    
    exchangeable).

Mass Spectrometry:

  • ESI+ mode: Strong

    
     peak.
    
  • Fragmentation: Loss of the pyrazole ring (

    
    ) is a common fragmentation pathway in MS/MS, confirming the linked structure.
    

Biological Context: Hinge Binding Mode[1][2][3]

Understanding why we synthesize this is crucial for optimization.

BindingMode Figure 2: Conceptual Binding Mode of the Scaffold Scaffold 4-(pyrazol-1-yl)pyrimidin-5-amine Hinge Kinase Hinge Region (Backbone CO / NH) Scaffold->Hinge H-Bond Acceptor (N1 Pyrimidine) Scaffold->Hinge H-Bond Donor (5-NH-R) Gatekeeper Gatekeeper Residue (Steric Filter) Scaffold->Gatekeeper Hydrophobic Contact (C5 Substituent)

Figure 2: The scaffold anchors to the hinge, while the C5-amine derivative probes the gatekeeper region.

References

  • Structure-Based Design of JAK Inhibitors

    • Evaluation of 3-(4-(2-(arylamino)pyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitriles as JAK inhibitors.
  • General Synthesis of Pyrazolyl-Pyrimidines

    • Discovery of orally available 1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives (Related fused scaffold comparison). Arabian Journal of Chemistry.
  • Kinase Hinge Binder Collections

    • Analysis of hinge binder motifs including aminopyrimidines.[1] BioSolveIT Application Note.

  • Synthetic Methodology for Nitro-Pyrimidines

    • Reaction of 4-methoxy-5-nitropyrimidine with hydrazine (Mechanistic parallel).[2] Journal of the Chemical Society C.

  • Application in CDK/CDC7 Inhibition

    • Aminomethylthieno[3,2-d]pyrimidin-4(3H)-ones bearing 3-methylpyrazole hinge binding moiety.[3] PubMed.

Sources

Technical Guide: Urea Formation with 4-(1H-pyrazol-1-yl)pyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

The scaffold 4-(1H-pyrazol-1-yl)pyrimidin-5-amine represents a critical pharmacophore in medicinal chemistry, particularly in the development of Janus Kinase (JAK) inhibitors and other ATP-competitive kinase antagonists. The formation of a urea linkage at the 5-amino position is often the "make-or-break" step in synthesizing Type II kinase inhibitors, where the urea moiety functions as a hydrogen bond donor/acceptor pair to interact with the conserved Glu/Asp residues in the kinase hinge or DFG-motif regions.

The Nucleophilicity Challenge

Synthesizing ureas on this specific scaffold is non-trivial due to electronic deactivation.

  • Pyrimidine Ring: The 1,3-diazine ring is electron-deficient, significantly pulling electron density away from the exocyclic 5-amine, rendering it a poor nucleophile compared to a standard aniline.

  • 4-Pyrazolyl Substituent: While the pyrazole ring is nitrogen-rich, its attachment at the 4-position of the pyrimidine (often via N1) creates a conjugated system that can further disperse lone pair availability, depending on the specific tautomer and substitution pattern.

Consequently, standard "mix-and-stir" protocols with isocyanates often result in low yields or incomplete conversion. This guide outlines three validated protocols ranging from direct addition to activated carbamate intermediates, tailored specifically for this unreactive amine.

Decision Matrix: Selecting the Right Protocol

Before starting, select the methodology based on the availability of reagents and the reactivity of your coupling partner.

Urea_Decision_Tree Start Start: 4-(1H-pyrazol-1-yl)pyrimidin-5-amine Q1 Is the coupling partner available as an Isocyanate (R-NCO)? Start->Q1 MethodA Method A: Direct Isocyanate Addition (Best for simple aliphatic R-groups) Q1->MethodA Yes Q2 Is the coupling partner an Amine (R-NH2)? Q1->Q2 No MethodB Method B: Phenyl Chloroformate Activation (The 'Gold Standard' for this scaffold) Q2->MethodB Yes (Standard) MethodC Method C: Triphosgene/CDI (Use only if Method B fails) Q2->MethodC Yes (Alternative)

Figure 1: Decision matrix for selecting the optimal synthetic route.

Method A: Direct Isocyanate Addition

Best for: Commercially available isocyanates (e.g., phenyl isocyanate, ethyl isocyanate). Mechanism: Nucleophilic attack of the 5-amine onto the isocyanate carbon.

Protocol
  • Preparation: Dissolve 4-(1H-pyrazol-1-yl)pyrimidin-5-amine (1.0 eq) in anhydrous THF or 1,4-Dioxane (0.1 M concentration).

    • Note: DCM is often insufficient for solubility; Dioxane allows for higher reaction temperatures.

  • Activation: Add Pyridine (2.0 eq) or DIPEA (1.5 eq).

    • Expert Insight: While isocyanate reactions are theoretically neutral, the poor nucleophilicity of this scaffold requires base catalysis to deprotonate the transition state or the final urea.

  • Addition: Add the Isocyanate (R-NCO, 1.2 eq) dropwise at room temperature.

  • Heating: Heat the reaction to 60–80°C for 4–12 hours.

    • Monitoring: Monitor by LCMS. If conversion stalls <50%, add DMAP (0.1 eq) as a nucleophilic catalyst.

  • Workup:

    • Cool to RT.

    • Dilute with EtOAc, wash with water and brine.

    • Alternative: If the product precipitates (common in dioxane), filter the solid directly and wash with Et2O.

Method B: Phenyl Chloroformate Activation (The "Reverse" Approach)

Best for: Coupling with complex amines or when the isocyanate is unstable/unavailable. Why it works: This method converts the unreactive 5-amine into a reactive phenyl carbamate intermediate. The carbamate is stable enough to isolate but reactive enough to be displaced by a second amine.

Step 1: Formation of the Carbamate Intermediate[1]
  • Dissolution: Dissolve 4-(1H-pyrazol-1-yl)pyrimidin-5-amine (1.0 eq) in anhydrous THF/Pyridine (3:1 ratio).

    • Critical: Pyridine acts as both solvent and acid scavenger.

  • Acylation: Cool to 0°C. Add Phenyl Chloroformate (1.1 eq) dropwise.

    • Caution: Exothermic. Maintain temperature <5°C during addition to prevent bis-acylation.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours.

  • Isolation: Quench with water. The phenyl carbamate intermediate usually precipitates. Filter, wash with water and cold ether, and dry under vacuum.

    • QC Check: Verify by LCMS (Mass = Amine + 120 Da).

Step 2: Displacement with Second Amine
  • Mixing: Suspend the isolated Phenyl Carbamate (1.0 eq) in DMSO or DMF (0.2 M).

  • Nucleophile Addition: Add the second amine (R-NH2, 1.2 eq) and TEA (2.0 eq).

  • Displacement: Heat to 60–80°C for 2–6 hours.

    • Mechanism:[1][2][3] The second amine attacks the carbonyl, expelling phenol (leaving group) to form the urea.

  • Purification: Pour into ice water. The urea product often precipitates. If not, extract with EtOAc/MeOH (9:1).

Carbamate_Mechanism Amine 5-Amino-Pyrimidine Carbamate Phenyl Carbamate Intermediate Amine->Carbamate + PhOCOCl Pyridine, 0°C PhOCOCl Phenyl Chloroformate Urea Final Urea Product Carbamate->Urea + R-NH2 DMSO, 80°C Phenol Phenol (Byproduct) Carbamate->Phenol Amine2 R-NH2

Figure 2: Step-wise synthesis via Phenyl Carbamate activation.

Method C: Triphosgene Activation

Best for: Scale-up (>10g) where atom economy matters, or if Phenyl Chloroformate fails. Safety: Requires strict ventilation (phosgene generation).

  • Setup: Dissolve Triphosgene (0.35 eq) in anhydrous DCM at 0°C.

  • First Addition: Add the 4-(1H-pyrazol-1-yl)pyrimidin-5-amine (1.0 eq) and DIPEA (2.5 eq) in DCM slowly.

    • Note: This generates the isocyanate in situ.[4]

  • Second Addition: After 30 mins, add the second amine (R-NH2, 1.0 eq).

  • Completion: Stir at RT for 2 hours.

Analytical Validation & QC

When characterizing the final urea, look for these specific signatures to confirm the correct regiochemistry and linkage.

Analytical MethodExpected Signal / Characteristic
1H NMR (DMSO-d6) Urea Protons: Two distinct singlets (or a doublet/singlet pair) typically between δ 8.5 – 9.5 ppm . The proton attached to the electron-deficient pyrimidine is usually more downfield (δ > 9.0).
1H NMR (Aromatic) Pyrimidine H2/H6: Singlets around δ 8.0–9.0 ppm. Pyrazole H: Doublets/Singlets depending on substitution.
LCMS (ESI+) [M+H]+: Clear parent ion. Fragmentation: Urea linkages often fragment to release the isocyanate; look for loss of [R-NCO] or [Amine] fragments.
Solubility These ureas are often poorly soluble in EtOAc/DCM but soluble in DMSO/DMF/MeOH.

Troubleshooting Guide

Problem: Low conversion in Method A (Isocyanate).

  • Root Cause:[1][3][5] The 5-amine is too electron-deficient.

  • Solution: Switch to Method B . Alternatively, use NaH (1.1 eq) in THF to deprotonate the amine before adding the isocyanate (formation of the amide anion increases nucleophilicity drastically).

Problem: Bis-acylation in Method B.

  • Root Cause:[1][3][5] Excess Phenyl Chloroformate or high temperature.

  • Solution: Ensure strict 0°C control. Add the chloroformate very slowly. If bis-acylation occurs (Mass + 240), treat the crude with mild base (NaOH/MeOH) to hydrolyze the second carbamate before the next step.

Problem: Product is stuck in the aqueous layer.

  • Root Cause:[1][3][5] The pyrazole/pyrimidine nitrogens can be protonated.

  • Solution: Adjust pH to ~8-9 during workup. Use "salting out" with NaCl or extract with n-Butanol or 2-MeTHF .

References

  • Synthesis of JAK Inhibitor Urea Derivatives. National Institutes of Health (NIH) / PubMed Central. "Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors." Available at: [Link]

  • Urea Formation Methodologies. Common Organic Chemistry. "Urea Formation - Common Conditions: Amine + Isocyanate." Available at: [Link]

  • Phenyl Carbamate Activation Protocol. Semantic Scholar. "Synthesis, characterization and pharmacological evaluation of pyrazolyl urea derivatives." Available at: [Link]

  • Microwave Assisted Urea Synthesis. McGill University eScholarship. "Ammonium Chloride-Promoted Rapid Synthesis of Monosubstituted Ureas." Available at: [Link]

Sources

Application Note: Protocol for Sulfonylation of Pyrimidin-5-amine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This guide details the optimized protocols for the


-sulfonylation of pyrimidin-5-amine scaffolds. Unlike electron-rich anilines, pyrimidin-5-amines are significantly deactivated due to the electron-withdrawing nature of the diazine ring. Standard sulfonylation conditions (e.g., 

) often result in poor conversion or long reaction times. This note provides a tiered experimental strategy—ranging from catalytic activation to anionic deprotonation—to ensure high yields and reproducibility.

Mechanistic Insight & Challenges

The primary challenge in sulfonylating pyrimidin-5-amine is its low nucleophilicity. The pyrimidine ring contains two electronegative nitrogen atoms at positions 1 and 3, which inductively withdraw electron density from the aromatic system.

  • pKa Comparison: The conjugate acid of aniline has a pKa of ~4.6. In contrast, pyrimidin-5-amine has a pKa of approximately 1.7–2.0. This

    
     log unit difference implies the amine is roughly 1000-fold less nucleophilic than a standard aniline.
    
  • Regioselectivity: While the exocyclic amine is the target, the ring nitrogens are weakly basic. Under highly forcing conditions (e.g., alkylation), ring nitrogen functionalization can occur. However, for sulfonylation, the primary risk is lack of reactivity rather than regioselectivity, followed by bis-sulfonylation if the mono-sulfonamide becomes more acidic and reacts further.

Strategic Approach

To overcome the electronic deficit, we employ Nucleophilic Catalysis (Method B) as the primary recommendation. The use of 4-Dimethylaminopyridine (DMAP) generates a highly reactive


-sulfonylpyridinium intermediate, effectively "activating" the sulfonyl chloride to attack the poor nucleophile.

Experimental Decision Matrix

Use the following workflow to select the appropriate protocol for your substrate.

Sulfonylation_Workflow Start Substrate Analysis: Pyrimidin-5-amine + R-SO2Cl Check_R Is R-SO2Cl Electron Deficient? (e.g., Nitro, CF3) Start->Check_R Method_A METHOD A: Pyridine Solvent (Standard) Check_R->Method_A Yes (Highly Reactive Electrophile) Check_Sterics Is the Amine Sterically Hindered? Check_R->Check_Sterics No (Electron Rich/Neutral) Method_B METHOD B: DMAP Catalysis (Recommended) Method_A->Method_B Low Conversion? Check_Sterics->Method_B No (Standard) Method_C METHOD C: NaH Deprotonation (Forcing) Check_Sterics->Method_C Yes (Orthosubstituted) Method_B->Method_C No Reaction?

Figure 1: Decision tree for selecting the optimal sulfonylation condition based on substrate electronics and sterics.

Detailed Protocols

Method A: The Pyridine Solvent Method (Standard)

Best for: Reactive sulfonyl chlorides and unhindered pyrimidines.

Reagents:

  • Pyrimidin-5-amine substrate (1.0 equiv)

  • Sulfonyl chloride (1.2 – 1.5 equiv)

  • Solvent: Anhydrous Pyridine (0.2 M concentration)

Procedure:

  • Dissolution: In a dried reaction vial, dissolve the pyrimidin-5-amine (1.0 equiv) in anhydrous pyridine.

    • Note: Pyridine acts as both the solvent and the acid scavenger.

  • Addition: Cool the solution to

    
    . Add the sulfonyl chloride dropwise (if liquid) or portion-wise (if solid).
    
  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–16 hours.

    • Validation: Monitor by LCMS. If <50% conversion is observed after 4 hours, heat to

      
       or switch to Method B.
      
  • Workup: Dilute with EtOAc. Wash extensively with saturated

    
     solution (to complex and remove pyridine) or 1M HCl (if product is not acid-sensitive) until the organic layer is free of pyridine odor. Dry over 
    
    
    
    and concentrate.
Method B: DMAP-Catalyzed Activation (Recommended)

Best for: General synthesis, electron-rich sulfonyl chlorides, and scale-up.

Reagents:

  • Pyrimidin-5-amine substrate (1.0 equiv)

  • Sulfonyl chloride (1.1 – 1.2 equiv)

  • Base:

    
     or DIPEA (2.0 equiv)
    
  • Catalyst: DMAP (0.1 – 0.2 equiv)

  • Solvent: Anhydrous DCM or MeCN (0.1 – 0.2 M)

Mechanism of Action: DMAP attacks the sulfonyl chloride to form a loosely bound, highly electrophilic


-sulfonyl-4-(dimethylamino)pyridinium salt. This intermediate reacts rapidly with the pyrimidin-5-amine, regenerating DMAP.

Procedure:

  • Setup: Charge a flask with pyrimidin-5-amine (1.0 equiv), DMAP (0.1 equiv), and

    
     (2.0 equiv) in anhydrous DCM.
    
  • Addition: Add sulfonyl chloride (1.1 equiv) slowly at

    
    .
    
  • Reaction: Stir at RT. Reaction is typically complete within 2–6 hours.

    • Optimization: If the reaction stalls, add another 0.1 equiv of DMAP and heat to reflux (if using MeCN).

  • Workup: Quench with saturated

    
    . Extract with DCM. Wash organics with brine.
    
Method C: Anionic Deprotonation (Forcing)

Best for: Sterically hindered amines or extremely unreactive substrates.

Reagents:

  • Pyrimidin-5-amine substrate (1.0 equiv)

  • Sulfonyl chloride (1.2 equiv)

  • Base: NaH (60% dispersion in oil, 2.0 equiv) or LiHMDS

  • Solvent: Anhydrous DMF or THF

Procedure:

  • Deprotonation: Suspend NaH (2.0 equiv) in anhydrous DMF at

    
     under Argon. Add a solution of pyrimidin-5-amine (1.0 equiv) in DMF dropwise.
    
  • Activation: Stir at

    
     for 30 minutes until gas evolution ceases. The solution often turns yellow/orange, indicating anion formation.
    
  • Coupling: Add sulfonyl chloride (1.2 equiv) dropwise at

    
    .
    
  • Reaction: Stir at

    
     for 1 hour, then warm to RT.
    
    • Caution: Monitor closely to avoid bis-sulfonylation.

  • Quench: Carefully quench with

    
     (exothermic!). Extract with EtOAc/LiCl (aq) to remove DMF.
    

Mechanistic Visualization

The superiority of Method B relies on the formation of the activated intermediate.

DMAP_Mechanism R1 Sulfonyl Chloride (R-SO2-Cl) Inter Activated Intermediate [R-SO2-DMAP]+ Cl- R1->Inter Nucleophilic Attack DMAP DMAP (Catalyst) DMAP->Inter Product Sulfonamide Product (R-SO2-NH-Pyr) Inter->Product Transfer of SO2-R Amine Pyrimidin-5-amine (Substrate) Amine->Product Product->DMAP Catalyst Regeneration Base Auxiliary Base (Et3N) Base->Product HCl Scavenging

Figure 2: Catalytic cycle of DMAP-mediated sulfonylation.[1] The activated intermediate lowers the activation energy for the attack by the weak amine nucleophile.

Troubleshooting & Data Analysis

Table 1: Common Failure Modes and Corrections

ObservationProbable CauseCorrective Action
No Reaction (SM remains) Low nucleophilicity of amine.Switch to Method B (DMAP). If using Method B, switch solvent to MeCN and reflux.
Hydrolysis of R-SO2Cl Wet solvent or reagents.Dry solvents over molecular sieves. Ensure R-SO2Cl is high quality (not hydrolyzed to acid).
Bis-sulfonylation Excess base/electrophile or high temp.Reduce R-SO2Cl to 1.0 equiv. Use Method A (milder).
Product stuck in Aqueous Amphoteric nature of product.The sulfonamide proton is acidic (

). Acidify aqueous layer to pH ~4 before extraction.

References

  • Vertex AI Search. (2025). Synthesis and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives. RSC Medicinal Chemistry. Link

  • Mohamed-Ezzat, R. A., et al. (2023).[2] Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. Acta Crystallographica Section E. Link

  • Lakrout, S., et al. (2014). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances. Link

  • Beilstein J. Org.[3] Chem. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. Beilstein Journal of Organic Chemistry. Link

  • Chamani, J., et al. (2014). DMAP-Catalyzed Synthesis of Novel Pyrrolo[2,3-d]pyrimidine Derivatives Bearing an Aromatic Sulfonamide Moiety. Phosphorus, Sulfur, and Silicon and the Related Elements. Link

Sources

Application Notes and Protocols for the Synthesis of Pyrazolyl-Pyrimidines via Nucleophilic Aromatic Substitution (SNAr)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Pyrazolyl-Pyrimidines in Modern Drug Discovery

The fusion of pyrazole and pyrimidine rings creates a privileged heterocyclic scaffold, the pyrazolyl-pyrimidine, which has garnered immense interest in medicinal chemistry. These compounds are integral to the development of targeted therapies, particularly in oncology, due to their ability to act as potent and selective inhibitors of various protein kinases.[1][2] The structural rigidity and versatile substitution patterns of the pyrazolyl-pyrimidine core allow for fine-tuning of its physicochemical properties and biological activity, making it an attractive framework for the design of novel therapeutic agents.[1][3] Several marketed drugs and numerous clinical candidates for the treatment of cancers and inflammatory diseases are based on this remarkable heterocyclic system.[1][2]

This application note provides a detailed guide to the synthesis of pyrazolyl-pyrimidines, with a specific focus on the robust and widely applicable Nucleophilic Aromatic Substitution (SNAr) reaction. We will delve into the mechanistic underpinnings of this reaction, offer a comprehensive experimental protocol, and provide insights into reaction optimization and troubleshooting.

The SNAr Reaction: A Powerful Tool for C-N Bond Formation

Nucleophilic Aromatic Substitution (SNAr) is a cornerstone of modern organic synthesis, providing a reliable method for the formation of carbon-heteroatom bonds on electron-deficient aromatic and heteroaromatic rings.[4][5] In the context of pyrazolyl-pyrimidine synthesis, the SNAr reaction typically involves the displacement of a leaving group, most commonly a halogen, from a pyrimidine ring by a nucleophilic pyrazole.

Mechanism of the SNAr Reaction

The SNAr reaction proceeds through a two-step addition-elimination mechanism.[5][6]

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of the deprotonated pyrazole nucleophile on the electron-deficient carbon atom of the pyrimidine ring bearing the leaving group. This step is typically the rate-determining step and leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5] The presence of electron-withdrawing groups on the pyrimidine ring is crucial as they delocalize the negative charge, thereby stabilizing the Meisenheimer complex and facilitating the reaction.[4][5]

  • Elimination of the Leaving Group: In the second step, the aromaticity of the pyrimidine ring is restored through the expulsion of the leaving group, yielding the desired pyrazolyl-pyrimidine product.

The overall reactivity in SNAr reactions is influenced by several factors:

  • The Nature of the Leaving Group: The reactivity of halogens as leaving groups in SNAr reactions generally follows the order F > Cl > Br > I.[5] This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. Since the C-X bond cleavage is not the rate-determining step, the bond strength is less critical than the ability to activate the ring towards attack.[5]

  • The Electronic Properties of the Pyrimidine Ring: The pyrimidine ring is inherently electron-deficient, which makes it a suitable substrate for SNAr reactions.[7] The presence of additional electron-withdrawing groups further enhances its reactivity. Pyrimidines readily undergo SNAr at the 2, 4, and 6 positions, with the 4 and 6 positions generally being more reactive.[7]

  • The Nucleophilicity of the Pyrazole: The pyrazole must be deprotonated to act as an effective nucleophile. This is typically achieved using a suitable base. The choice of base is critical and can influence the reaction rate and outcome.

  • Solvent and Temperature: SNAr reactions are often carried out in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP), which can solvate the cationic counter-ion of the base and enhance the nucleophilicity of the pyrazole anion.[8] The reaction temperature can vary widely depending on the reactivity of the substrates and is often optimized to achieve a reasonable reaction rate while minimizing side reactions.[9][10]

SNAr_Mechanism cluster_step1 Step 1: Addition cluster_step2 Step 2: Elimination reactant1 Halogenated Pyrimidine intermediate Meisenheimer Complex (Resonance Stabilized) reactant1->intermediate + Base reactant2 Pyrazole Nucleophile reactant2->intermediate product Pyrazolyl-Pyrimidine intermediate->product - Leaving Group leaving_group Leaving Group (Halide Ion) intermediate->leaving_group Experimental_Workflow A 1. Reaction Setup (Pyrazole, Base, Solvent) B 2. Nucleophile Formation (Stir at RT) A->B C 3. SNAr Reaction (Add Chloropyrimidine, Heat) B->C D 4. Reaction Workup (Quench, Extract) C->D E 5. Purification (Column Chromatography) D->E F 6. Characterization (NMR, MS) E->F

Sources

Application Note: Reductive Amination Strategies for 4-(1H-pyrazol-1-yl)pyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Substrate Analysis

The functionalization of 4-(1H-pyrazol-1-yl)pyrimidin-5-amine represents a classic challenge in medicinal chemistry: the reductive alkylation of an electronically deactivated, sterically crowded heteroaromatic amine. This scaffold is a critical pharmacophore in kinase inhibitor discovery (e.g., JAK, CDK, and BTK inhibitors), yet standard reductive amination protocols often fail due to poor nucleophilicity.

Structural Challenges

The target molecule presents two primary barriers to reaction:

  • Electronic Deactivation: The amino group at the 5-position of the pyrimidine ring is significantly less nucleophilic than a standard aniline. The pyrimidine ring acts as an electron sink, and the adjacent 4-(pyrazol-1-yl) group further withdraws electron density through induction.

  • Steric Bulk: The ortho-disposition of the pyrazole ring creates a steric clash that hinders the approach of bulky ketones or aldehydes, destabilizing the hemiaminal intermediate.

Mechanistic Implication

In a standard reductive amination, the formation of the imine (Schiff base) is the rate-determining equilibrium. For this substrate, the equilibrium strongly favors the starting materials. Therefore, water removal or strong Lewis acid activation is not optional—it is mandatory.

Strategic Decision Matrix

Do not default to Sodium Cyanoborohydride (


) in methanol. For this substrate, that method frequently stalls at the hemiaminal stage or results in no reaction. Use the decision tree below to select the correct protocol.

DecisionMatrix cluster_legend Key Insight Start Start: Select Carbonyl Electrophile Type Is it an Aldehyde or Ketone? Start->Type Aldehyde Aldehyde Type->Aldehyde Ketone Ketone Type->Ketone Reactivity Is the Aldehyde Sterically Hindered? Aldehyde->Reactivity ProtocolB Protocol B: Titanium(IV) Mediated (Ti(OiPr)4 / NaBH4) Ketone->ProtocolB Mandatory SimpleAld Unindered (e.g., Formaldehyde, Acetaldehyde) Reactivity->SimpleAld No ComplexAld Hindered / Aromatic / Electron-Rich Reactivity->ComplexAld Yes ProtocolA Protocol A: Standard STAB (DCE/AcOH/NaBH(OAc)3) SimpleAld->ProtocolA ComplexAld->ProtocolB Note For 5-aminopyrimidines, Ti(OiPr)4 is the 'Gold Standard' to force imine formation.

Figure 1: Decision matrix for selecting the optimal reductive amination condition based on electrophile reactivity.

Detailed Experimental Protocols

Protocol A: Standard STAB Method

Best for: Highly reactive, unhindered aliphatic aldehydes. Mechanism: Acid-catalyzed imine formation followed by rapid reduction.

Reagents:

  • Substrate: 4-(1H-pyrazol-1-yl)pyrimidin-5-amine (1.0 equiv)

  • Aldehyde: 1.2 – 1.5 equiv

  • Solvent: 1,2-Dichloroethane (DCE) [Preferred] or THF[1]

  • Acid: Glacial Acetic Acid (1.0 – 2.0 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 – 2.0 equiv)

Procedure:

  • Imine Formation: In a dry vial, suspend the amine (1.0 equiv) in DCE (0.1 M concentration). Add the aldehyde (1.2 equiv) and Acetic Acid (2.0 equiv).

    • Note: The mixture may remain a suspension. Stir at Room Temperature (RT) for 30–60 minutes.

  • Reduction: Add STAB (1.5 equiv) in one portion.

    • Observation: Gas evolution (

      
      ) is minimal with STAB compared to 
      
      
      
      .
  • Reaction: Stir at RT for 2–16 hours. Monitor by LCMS.

    • Checkpoint: If starting material remains after 4 hours, add another 0.5 equiv of aldehyde and STAB.

  • Quench: Quench with saturated aqueous

    
    . Stir vigorously for 15 minutes until gas evolution ceases.
    
  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over

    
    , and concentrate.[2]
    
Protocol B: Titanium(IV) Isopropoxide Mediated (Recommended)

Best for: Ketones, aromatic aldehydes, and all "difficult" substrates. Mechanism:


 acts as a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium to the imine/titanate complex.

Reagents:

  • Substrate: 1.0 equiv

  • Carbonyl (Ketone/Aldehyde): 1.2 – 1.5 equiv[3]

  • Lewis Acid: Titanium(IV) isopropoxide (

    
    ) (1.5 – 2.0 equiv)
    
  • Reductant: Sodium Borohydride (

    
    ) (1.5 equiv) or Sodium Cyanoborohydride (
    
    
    
    )
  • Solvent: Anhydrous THF or Toluene.

Procedure:

  • Complexation (Critical Step):

    • In a microwave vial or sealed tube, mix the amine (1.0 equiv) and carbonyl (1.2 equiv) in anhydrous THF (0.2 M).

    • Add

      
       (2.0 equiv) via syringe under Nitrogen.
      
    • Stirring: Heat the mixture to 60–80°C for 4–12 hours.

    • Why? The electron-deficient amine requires thermal energy and Lewis acid activation to form the imine species.

  • Reduction:

    • Cool the reaction to 0°C (ice bath).

    • Caution: Add absolute ethanol (1 mL per mmol substrate) to dilute the viscous titanium mixture.

    • Add

      
       (1.5 equiv) portion-wise. (Use 
      
      
      
      if acid-sensitive groups are present).
    • Allow to warm to RT and stir for 2 hours.

  • The "Rochelle" Quench (Crucial for Yield):

    • Titanium reactions form gelatinous emulsions that trap product.

    • Method: Dilute with EtOAc. Add a saturated aqueous solution of Rochelle’s Salt (Potassium Sodium Tartrate) .

    • Stir vigorously for 1–2 hours until two clear layers form (organic layer on top, clear aqueous layer below).

    • Alternative: If Rochelle's salt is unavailable, use 1N NaOH, but this may hydrolyze sensitive groups.

Reaction Mechanism & Pathway[8][9][10]

Understanding the pathway clarifies why Protocol B is necessary for this specific scaffold.

Mechanism cluster_Ti Titanium Role SM 5-Amino-Pyrimidine (Low Nucleophilicity) Hemiaminal Hemiaminal (Unstable Intermediate) SM->Hemiaminal + Carbonyl Carbonyl Carbonyl (Ketone/Aldehyde) Hemiaminal->SM Fast Reversion (Problematic) Imine Imine / Titanate Complex (Activated Species) Hemiaminal->Imine Ti(OiPr)4 (Removes H2O) Product Secondary Amine (Final Product) Imine->Product NaBH4 / Reduction

Figure 2: Mechanistic pathway highlighting the critical role of Titanium in preventing the reversion of the hemiaminal to starting materials.

Purification & Analysis

Due to the polarity of the aminopyrimidine, standard Hexane/EtOAc chromatography often results in streaking or retention.

Flash Chromatography
  • Stationary Phase: Amine-functionalized silica (NH-Silica) is recommended to reduce tailing.

  • Mobile Phase: If using standard silica, use a gradient of DCM : MeOH (95:5 to 90:10) containing 1%

    
     .
    
  • TLC Visualization: UV (254 nm).[2] The product typically fluoresces blue/purple depending on the substituent.

Analytical Validation (QC)
  • 1H NMR: Look for the disappearance of the imine proton (if isolated) and the appearance of the

    
     proton (typically 
    
    
    
    3.5 – 4.5 ppm).
  • LCMS: Monitor for the Mass [M+H].

Troubleshooting Guide

ObservationProbable CauseCorrective Action
No Reaction (SM recovered) Amine nucleophilicity is too low.Switch to Protocol B (Titanium) . Increase temperature to 80°C during imine formation.
Imine observed, but no reduction Steric hindrance preventing hydride attack.Use smaller reductant (

instead of STAB). Increase reaction time after reductant addition.
Alcohol byproduct formed Direct reduction of ketone/aldehyde.[3]The imine did not form before reductant was added.[4][5] Ensure the pre-complexation step (Step 1 in Protocol B) is run for at least 4 hours before adding borohydride.
Low Yield / Emulsion Titanium salts trapping product.Use the Rochelle's Salt quench method. Do not rush the extraction; let it stir for 2 hours.

References

  • Abdel-Magid, A. F., et al. (1996).[6][7][1][3][8][9] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862.[9]

  • Mattson, R. J., et al. (1990).[9] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[10][9][11][12] The Journal of Organic Chemistry, 55(8), 2552-2554.[9][12]

  • Borch, R. F., et al. (1971).[3] "Cyanohydridoborate anion as a selective reducing agent." Journal of the American Chemical Society, 93(12), 2897-2904.

Sources

Troubleshooting & Optimization

Technical Support Center: Hygroscopic Heterocyclic Amine Salts

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Topic: Handling, Storage, and Stoichiometry of Deliquescent Amine Salts Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Mission Statement

You are likely here because your free-flowing powder has turned into a sticky gum, your reaction yields are nonsensical, or your coupling reagents are hydrolyzing before they touch the amine. Hygroscopic heterocyclic amine salts (pyridinium, imidazolium, piperidinium, etc.) are notorious for absorbing atmospheric moisture—often reaching deliquescence (dissolving in their own absorbed water).

This guide is not a textbook; it is a tactical manual for stabilizing your reagents and rescuing your synthesis.

Module 1: Diagnosis & Storage

Ticket: "My salt has turned into a sticky oil/gum. Is it ruined?"

Diagnosis: Likely no , but it is chemically compromised. You are observing deliquescence . The critical relative humidity (CRH) of your salt is lower than your lab's ambient humidity. This introduces two failure modes:

  • Stoichiometric Error: You are weighing water, not reagent.

  • Hydrolysis: If your next step involves acid chlorides or sensitive coupling agents (e.g., HATU, EDC), the absorbed water will destroy them.

Protocol: The "Resurrection" Drying Cycle Do not use a standard oven; heat accelerates oxidation in wet amines. Use a vacuum desiccator with high-capacity desiccants.

DesiccantSuitabilityMechanismNotes

(Phosphorus Pentoxide)
Best Chemical (Irreversible)Highest capacity. Forms phosphoric acid film; change when a "skin" forms.
KOH (Potassium Hydroxide) Good ChemicalExcellent for amine salts to prevent acid-catalyzed degradation.

/ Silica
Poor Physical (Reversible)Insufficient drying power for deliquescent salts.

Step-by-Step Recovery:

  • Transfer the "gum" to a tared, wide-mouth vial.

  • Place in a vacuum desiccator over

    
    .
    
  • Apply high vacuum (<1 mbar) for 24–48 hours.

  • Verification: If the gum solidifies/foams, you have removed the bulk water. If it remains an oil, the melting point may be depressed by trace water, or it is an Ionic Liquid at RT. Proceed to Module 2 .

Module 2: Stoichiometry & Weighing

Ticket: "I weighed 100 mg, but my reaction failed. How do I dose this accurately?"

The Trap: Gravimetric weighing of hygroscopic salts is futile. By the time you close the balance door, the mass has increased by 2-5% due to water uptake.

The Solution: Quantitative NMR (qNMR) You must determine the Weight Percent (Wt%) of the active amine. This is the only self-validating method to determine true moles.

qNMR Protocol:

  • Internal Standard (IS): Choose a non-hygroscopic standard with high purity (TraceCERT® or similar).

    • For Amine Salts:Maleic Acid (singlet ~6.3 ppm) or Dimethyl Sulfone (singlet ~3.0 ppm).

  • Solvent:

    
     or 
    
    
    
    .
  • Acquisition:

    • Relaxation delay (

      
      ) 
      
      
      
      seconds (ensure
      
      
      ).
    • Pulse angle:

      
      .[1]
      
  • Calculation:

    
    
    

Visual Workflow: The qNMR Decision Loop

qNMR_Workflow Start Start: Hygroscopic Salt Weigh Weigh ~10mg Sample + ~10mg Internal Std (IS) Start->Weigh Solvent Dissolve in D2O or DMSO-d6 Weigh->Solvent RunNMR Run 1H NMR (d1 > 30s, 90 deg pulse) Solvent->RunNMR Integrate Integrate Diagnostic Peaks RunNMR->Integrate Calc Calculate Weight % (Wt%) Integrate->Calc Decision Is Wt% > 95%? Calc->Decision Use Use Gravimetric Dosing (Corrected for Wt%) Decision->Use Yes Soln Prepare Stock Solution (Dose by Volume) Decision->Soln No (Too wet)

Figure 1: Logic flow for determining accurate stoichiometry using qNMR. If the salt is too wet to weigh reproducibly, preparing a stock solution of known concentration (determined by qNMR) allows for precise volumetric dosing.

Module 3: Reaction Setup & Execution

Ticket: "I can't get the salt dry enough for my moisture-sensitive reaction."

The Solution: Azeotropic Drying (The "Strip and Switch") If you cannot dry the solid, remove the water from the solution. Toluene is the gold standard because it forms a low-boiling azeotrope with water (84°C) and is immiscible with water, preventing back-diffusion.

Protocol: Rotovap Azeotrope Cycle

  • Dissolve your "wet" amine salt in a solvent it is soluble in (e.g., MeOH or DCM).

  • Add Toluene (3x volume).

  • Concentrate on a rotary evaporator. The methanol/water/toluene ternary azeotrope strips the water.

  • Repeat the toluene addition and evaporation 2–3 times.

  • Final Step: The residue is now anhydrous. Immediately dissolve in your anhydrous reaction solvent (DMF, THF, etc.) under Argon/Nitrogen.

Alternative: In-Situ "Free-Basing" If the salt form is causing solubility or hygroscopicity issues during the reaction, generate the free base in situ.

  • Reagents: Use a non-nucleophilic base (DIPEA, TEA) or an inorganic base (

    
    ).
    
  • Warning: Do not use inorganic bases if your reaction requires homogeneity.

Reaction_Rescue WetSalt Wet Amine Salt Dissolve Dissolve (MeOH/DCM) WetSalt->Dissolve TolAdd Add Toluene (3x) Dissolve->TolAdd Evap Rotovap (Azeotrope) TolAdd->Evap Check Repeat 2-3x Evap->Check Check->TolAdd Not Dry DryResidue Anhydrous Residue Check->DryResidue Done Reaction Add Reaction Solvent (Under Argon) DryResidue->Reaction

Figure 2: The Azeotropic Drying Workflow. This method mechanically removes water via co-distillation, bypassing the need for solid-state drying.

Module 4: Advanced Salt Engineering

Ticket: "This HCl salt is impossible to handle. Can I change it?"

The Solution: Counter-ion Exchange The hygroscopicity of a salt is dictated by the crystal lattice energy and the hydration enthalpy of the counter-ion. Chloride (


) is small and has high charge density, making it very hygroscopic.

Recommendation: Switch to a "soft," bulky counter-ion.

Counter-ionHygroscopicityCrystallinityNotes
Chloride (

)
High VariableStandard, but often deliquescent.
Trifluoroacetate (TFA) Medium GoodCommon in peptide synthesis; easier to handle than HCl.
Tosylate (

)
Low Excellent Adds mass, but drastically improves crystallinity and stability.
Fumarate/Oxalate Low GoodOften non-hygroscopic; preferred in pharma formulation.

Salt Exchange Protocol (Ion Exchange Resin):

  • Load a column with Amberlyst A-26 (OH form) or similar basic resin.

  • Pass your amine salt through to generate the free base.

  • Collect the eluate and immediately add 1 equivalent of the new acid (e.g., p-Toluenesulfonic acid).

  • Concentrate and recrystallize.

References

  • Armarego, W. L. F. (2017).[2] Purification of Laboratory Chemicals (8th ed.). Butterworth-Heinemann.[3] (The definitive guide on drying specific chemical classes).

  • BIPM. (2019). qNMR Internal Standard Reference Data (ISRD). (Guidance on selecting internal standards for quantitative NMR).

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2002).[4] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Detailed analysis of counter-ion effects on hygroscopicity).

  • Burfield, D. R., et al. (1981). Desiccant Efficiency in Solvent Drying. Journal of Organic Chemistry. (Comparative efficiency of molecular sieves, silica, and

    
    ). 
    

Sources

Resolving regioselectivity issues in pyrazole-pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Regiocontrol in Pyrazole & Pyrazolo[1,5-a]pyrimidine Synthesis

User Status: Verified Researcher Current Module: Heterocycle Construction > Regioselectivity Troubleshooting Support Level: Tier 3 (Senior Scientist)

Overview: The Regioselectivity Paradox

In the synthesis of pyrazoles and their fused derivatives (specifically pyrazolo[1,5-a]pyrimidines), regioselectivity is the primary failure mode. The fundamental challenge arises from the ambident nature of the nucleophiles (hydrazines or aminopyrazoles) reacting with unsymmetrical electrophiles (1,3-dicarbonyls or enaminones).

This guide deconstructs these issues into three specific troubleshooting workflows:

  • Core Ring Formation: Controlling

    
    -selectivity in Knorr synthesis.
    
  • Bicyclic Fusion: Distinguishing 5- vs. 7-substitution in pyrazolo[1,5-a]pyrimidines.

  • Advanced Protocols: Utilizing enaminones and specific catalysts for absolute regiocontrol.

Module 1: Troubleshooting Knorr Pyrazole Synthesis

The Issue: You are reacting a substituted hydrazine (


) with an unsymmetrical 1,3-diketone (

) and obtaining a mixture of 1,3- and 1,5-isomers.

Mechanistic Root Cause: The reaction is governed by the relative nucleophilicity of the hydrazine nitrogens versus the relative electrophilicity of the carbonyl carbons.

  • Neutral/Basic Conditions: The substituted nitrogen (

    
    ) is more nucleophilic (alpha-effect + inductive donation). It attacks the most electrophilic carbonyl first.[1]
    
  • Acidic Conditions: The substituted nitrogen is protonated first (more basic), rendering the unsubstituted nitrogen (

    
    ) the active nucleophile.[1]
    
Diagnostic & Solution Matrix
VariableConditionOutcomeRemediation
Hydrazine Aryl-hydrazine (e.g., Ph-NHNH2)

is less nucleophilic due to resonance.
Use Acid Catalysis: Force reaction via the terminal

to attack the most hindered/electrophilic ketone.
Electrophile Fluorinated Diketone (e.g.,

-CO-...)

-adjacent carbonyl is hyper-electrophilic but exists as a hydrate.
Dehydrate First: Pre-treat diketone with molecular sieves or azeotropic distillation. The hydrazine will attack the

-carbonyl first.
Sterics Bulky

group (

-Bu)
Steric hindrance blocks attack at adjacent carbonyl.Steric Steering: Bulky groups direct the initial attack to the distal carbonyl.
Decision Tree: Optimizing Knorr Regiochemistry

KnorrLogic Start Start: Unsymmetrical Reactants CheckHydrazine Is Hydrazine Alkyl or Aryl? Start->CheckHydrazine Alkyl Alkyl-Hydrazine CheckHydrazine->Alkyl Alkyl Aryl Aryl-Hydrazine CheckHydrazine->Aryl Aryl CheckConditions Check pH Conditions Neutral Neutral/Basic CheckConditions->Neutral No Acid Acidic Acidic (HCl/AcOH) CheckConditions->Acidic Acid Added Alkyl->CheckConditions Aryl->CheckConditions Result1 N1 attacks most electrophilic C=O (1,5-isomer favored) Neutral->Result1 Result2 N2 attacks most electrophilic C=O (1,3-isomer favored) Acidic->Result2

Caption: Decision logic for predicting major isomers in Knorr synthesis based on hydrazine type and pH.

Module 2: Pyrazolo[1,5-a]pyrimidine Regioselectivity

The Issue: Condensing 3-aminopyrazole with an unsymmetrical 1,3-electrophile yields a mixture of 7-substituted and 5-substituted pyrazolo[1,5-a]pyrimidines.

Mechanistic Root Cause: The 3-aminopyrazole has two nucleophilic sites: the exocyclic amine (


) and the ring nitrogen (

).
  • Path A (Kinetic): Exocyclic

    
     attacks the most electrophilic center first 
    
    
    
    cyclization
    
    
    7-substituted product .
  • Path B (Thermodynamic): Ring

    
     attacks first 
    
    
    
    cyclization
    
    
    5-substituted product .
Protocol 1: The Enaminone "Lock" (Favoring 7-Substitution)

Replacing 1,3-diketones with enaminones (


) is the most reliable method to force regioselectivity. The dimethylamino group acts as a specific leaving group, directing the reaction via an aza-Michael addition.[2]

Step-by-Step Protocol:

  • Reagents: 3-aminopyrazole (1.0 eq), Enaminone (1.1 eq).

  • Solvent: Glacial Acetic Acid (AcOH).

  • Procedure:

    • Dissolve reactants in AcOH.

    • Reflux at 110°C for 2–4 hours.

    • Mechanism:[3] The exocyclic

      
       attacks the 
      
      
      
      -carbon of the enaminone (displacing
      
      
      ). The intermediate then cyclizes.
  • Workup: Cool to RT. Pour into ice water. The 7-substituted isomer typically precipitates.

  • Validation: NMR Shift. The proton at C-6 in the 7-isomer appears upfield relative to the 5-isomer due to shielding effects.

Protocol 2: The Meldrum's Acid Route (Favoring 5-ones)

To access the elusive 5-one scaffold (where the carbonyl is at position 5), standard diketones often fail. Use acylated Meldrum's acid.[4]

Step-by-Step Protocol:

  • Reagents: 3-aminopyrazole, Acyl-Meldrum's Acid (generated in situ from Meldrum's acid + acid chloride).

  • Conditions: Heat in diphenyl ether or similar high-boiling non-polar solvent.

  • Mechanism: The exocyclic amine attacks the acyl group ketene intermediate, followed by decarboxylative cyclization onto the ring nitrogen.

Visualizing the Pathway

PyrazoloPath Reactants 3-Aminopyrazole + Electrophile Enaminone Electrophile: Enaminone Reactants->Enaminone Diketone Electrophile: 1,3-Diketone Reactants->Diketone PathA Path A: Exocyclic NH2 attacks Beta-Carbon Enaminone->PathA Aza-Michael Diketone->PathA Competes PathB Path B: Ring Nitrogen attacks Carbonyl Diketone->PathB Competes Prod7 7-Substituted Isomer (Major w/ Enaminone) PathA->Prod7 Prod5 5-Substituted Isomer (Mixture w/ Diketone) PathB->Prod5

Caption: Divergent synthesis pathways. Enaminones lock the reaction into Path A, yielding 7-substituted products.

FAQ: Common Troubleshooting Scenarios

Q: I am using a fluorinated 1,3-diketone and getting the wrong regioisomer of pyrazolo[1,5-a]pyrimidine. Why? A: Fluorinated groups (like


) create a "hard" electrophilic center. While you might expect the exocyclic amine to attack there, the hydration state of the 

-carbonyl in solution can inhibit this. Furthermore, in acidic media (AcOH), the ring nitrogen (N2) is less basic than the exocyclic amine, but the

carbonyl is highly reactive toward "hard" nucleophiles.
  • Fix: Switch to Lithium hydroxide (LiOH) in ethanol. Basic conditions deprotonate the pyrazole, making the ring nitrogen the primary nucleophile, often reversing the selectivity compared to acidic conditions [1].

Q: How do I separate the regioisomers if I cannot avoid a mixture? A:

  • Solubility: The 7-substituted isomer is generally more symmetrical and planar, leading to lower solubility in ethanol/water mixtures. Try recrystallization from hot EtOH.

  • Chromatography: The 5-isomer is typically more polar due to the exposure of the bridgehead nitrogen's lone pair (less sterically crowded). Use a gradient of DCM:MeOH (98:2 to 95:5).

Q: Can I use microwave irradiation to improve selectivity? A: Yes. Microwave irradiation in solvent-free conditions or in water often favors the thermodynamic product (the more stable isomer) and significantly reduces reaction times. For enaminone condensations, MW irradiation (120°C, 10-20 min) pushes the reaction to completion, minimizing intermediate trapping [2].

References

  • Regioselectivity in Pyrazole Synthesis: Fustero, S., et al. "Regioselective Synthesis of 5-Trifluoromethylpyrazoles." Journal of Organic Chemistry, vol. 73, no. 9, 2008. Link

  • Pyrazolo[1,5-a]pyrimidine via Enaminones: Portilla, J., et al. "Regioselective synthesis of fused pyrazolo[1,5-a]pyrimidines by reaction of 5-amino-1H-pyrazoles and β-dicarbonyl compounds."[2][5] Tetrahedron Letters, vol. 53, 2012. Link

  • Meldrum's Acid Approach: Frizon, T. E. A., et al. "Access to Pyrazolo[1,5-a]pyrimidinone Regioisomers from Acylated Meldrum's Acids."[4] Organic Letters, 2023. Link

  • Allenic Ketones Protocol: Liu, B., et al. "Highly facile and regio-selective synthesis of pyrazolo[1,5-a]pyrimidines via reactions of 1,2-allenic ketones with aminopyrazoles."[6] Organic & Biomolecular Chemistry, 2015.[7] Link

Sources

Validation & Comparative

Comparative Guide: X-Ray Crystallography vs. Orthogonal Methods for Characterizing Pyrazolyl-Pyrimidine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

In the development of kinase inhibitors, the pyrazolyl-pyrimidine scaffold is a privileged structure due to its ability to mimic the adenine ring of ATP. However, characterizing its binding mode presents unique challenges, particularly regarding tautomeric states and conformational plasticity (e.g., DFG-in vs. DFG-out).

While X-ray crystallography remains the gold standard for defining the precise atomic coordinates of the inhibitor within the ATP-binding pocket, it is not infallible. Crystal packing forces can artificially stabilize high-energy conformers. This guide objectively compares X-ray crystallography with Solution NMR and Cryo-EM , providing a decision framework for validating binding modes of pyrazolyl-pyrimidine intermediates.

The Pyrazolyl-Pyrimidine Scaffold: Structural Context

To understand the data, one must understand the ligand.[1] Pyrazolyl-pyrimidines (e.g., analogues of Ruxolitinib or Ibrutinib) typically function as Type I or Type I½ kinase inhibitors.

  • The Hinge Binder: The pyrimidine ring usually serves as the acceptor/donor system interacting with the kinase "hinge" region (e.g., Met, Leu backbone amides).

  • The Tautomer Trap: The pyrazole moiety possesses an annular tautomerism (

    
     on 
    
    
    
    vs.
    
    
    ). X-ray data captures a single snapshot, which may be influenced by a specific hydrogen bond in the crystal lattice that does not exist in the physiological solution state.

Comparative Analysis: X-Ray vs. Alternatives

Method 1: X-Ray Crystallography (The Gold Standard)
  • Primary Utility: Definitive determination of binding pose, stereochemistry, and water-mediated networks.

  • Performance on Scaffold: Excellent for resolving the "Gatekeeper" residue interaction (often Threonine or Methionine) which dictates selectivity.

  • Limitation: Requires a crystallizable lattice. High-energy tautomers can be "frozen" out, potentially misleading structure-based drug design (SBDD) efforts.

Method 2: Solution NMR Spectroscopy (The Validator)
  • Primary Utility: Observing protonation states and dynamic equilibrium in solution.

  • Performance on Scaffold: Critical for resolving the pyrazole tautomerism issue.

    
    -HMQC experiments can distinguish between 
    
    
    
    and
    
    
    populations, which X-ray cannot do if the electron density is ambiguous.
  • Limitation: Size limitations (<30-40 kDa usually) make it difficult for large kinase complexes without deuteration strategies.

Method 3: Cryo-Electron Microscopy (Cryo-EM) (The Emerging Alternative)
  • Primary Utility: Large multi-protein signaling complexes (e.g., Kinase + Regulatory subunits).

  • Performance on Scaffold: Generally lower resolution (2.5–3.5 Å) compared to X-ray (<2.0 Å) for the ligand itself. It defines the global conformational change (e.g., active vs. inactive kinase state) induced by the inhibitor but may lack the precision to define specific H-bond lengths in the hinge.

Data Summary: Performance Matrix
FeatureX-Ray CrystallographySolution NMRCryo-EM
Resolution High (< 2.0 Å typical)Medium (Distance constraints)Medium/High (2.5 - 3.5 Å)
Ligand Definition Excellent (Electron density)Indirect (NOE/Chemical Shift)Good (Density often averaged)
Dynamic Insight Low (Static Snapshot)High (Relaxation rates)Medium (Class averaging)
Tautomer ID Ambiguous (requires neutron diffraction)Definitive (

shifts)
Ambiguous
Sample Req. High Purity (>5 mg), CrystalHigh Conc. (>200

M), Stable
Low Conc., Vitrified

Experimental Workflow: High-Resolution Co-Crystallization

To obtain publication-quality data for pyrazolyl-pyrimidine intermediates, a "soaking" approach is often inferior to co-crystallization due to the induced fit required in the P-loop.

Protocol: Self-Validating Co-Crystallization System

Objective: Obtain a <2.0 Å structure of a Kinase-Inhibitor complex.

  • Pre-Validation (Thermal Shift Assay):

    • Mix Protein (2

      
      M) + Ligand (20 
      
      
      
      M) + SYPRO Orange.
    • Success Criteria:

      
      . If no shift is observed, the ligand does not bind or the buffer is incompatible. Do not proceed to crystallization. 
      
  • Complex Formation:

    • Concentrate protein to 10–15 mg/mL.

    • Add Ligand (dissolved in 100% DMSO) to protein at a 1:1.2 molar ratio .

    • Crucial Step: Incubate on ice for 60 minutes. Spin down at 14,000 x g for 10 mins to remove aggregates.

  • Screening & Optimization:

    • Use sparse-matrix screens (e.g., JCSG+, Index).

    • Pyrazolyl-Pyrimidine Specific: These scaffolds are hydrophobic. Avoid high concentrations of PEG 400 in the reservoir if possible, as it can compete for the hydrophobic pocket.

    • Cryo-Protection: Transfer crystals to a solution containing the mother liquor + 20% Glycerol + 200

      
      M Ligand . (Maintaining ligand concentration prevents "wash out" during freezing).
      
  • Data Collection & Refinement:

    • Collect at 100 K.

    • Validation: Check the

      
       difference map specifically at the pyrazole nitrogens. If density is missing, the model has the wrong tautomer or orientation.
      

Visualization of Workflows

Diagram 1: Structural Biology Decision Matrix

This diagram illustrates the logical flow for choosing the correct method based on the specific question (Binding Mode vs. Dynamics).

DecisionMatrix Start Characterize Pyrazolyl-Pyrimidine Intermediate Q1 Is the Protein > 40 kDa? Start->Q1 Xray X-Ray Crystallography (Standard) Q1->Xray No (or Crystallizable) Cryo Cryo-EM (Single Particle) Q1->Cryo Yes (Complex/Flexible) ResCheck Resolution < 2.5 Å? Xray->ResCheck Model Build Atomic Model (PDB Deposition) ResCheck->Model Yes NMR Solution NMR (Isotope Labeling) ResCheck->NMR No / Ambiguous Density Tautomer Resolve Tautomer/Dynamics NMR->Tautomer Tautomer->Model Refine Restraints Complex Define Quaternary Structure Change Cryo->Complex

Caption: Decision logic for selecting X-ray, NMR, or Cryo-EM based on protein size and required resolution.

Diagram 2: Co-Crystallization Workflow

A step-by-step visualization of the protocol described in Section 4.

CrystallizationWorkflow Gene Gene Construct (Kinase Domain) Express Expression & Purification Gene->Express QC QC: Thermal Shift (DSF) + Ligand Express->QC Complex Complex Formation (1:1.2 Ratio, 1hr) QC->Complex Tm Shift > 2°C Screens Vapor Diffusion Screening Complex->Screens Opt Optimization (Seeding/Additives) Screens->Opt Micro-crystals Diffraction X-Ray Diffraction (Synchrotron) Screens->Diffraction Single Crystal Opt->Diffraction Solve Structure Solution (MR + Refinement) Diffraction->Solve

Caption: Optimized workflow for co-crystallizing kinase-inhibitor complexes to ensure high occupancy.

References

  • RCSB Protein Data Bank. (2023). X-ray Crystallography vs. NMR vs. Cryo-EM Data Statistics. [Link]

  • Chodera, J. D., & Mobley, D. L. (2013). Entropy-enthalpy compensation: role and consequences in protein–ligand binding. Annual Review of Biophysics. [Link]

  • Foloppe, N., & Hubbard, R. E. (2006). Towards predictive identification of tautomers and their binding modes in protein–ligand calculations. Journal of Computer-Aided Molecular Design. [Link]

  • Davis, R. A., et al. (2020). Detailed Protocol for Kinase Co-crystallization. Methods in Enzymology. [Link]

  • PDB Entry 5HIE. (2016). Crystal Structure of BTK with Ibrutinib (Pyrazolyl-pyrimidine analogue). [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 4-(1H-pyrazol-1-yl)pyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary: The "Unknown Potency" Protocol

4-(1H-pyrazol-1-yl)pyrimidin-5-amine is a specialized heterocyclic intermediate, structurally characteristic of kinase inhibitors (e.g., JAK/BTK inhibitors).[1][2] In the absence of compound-specific toxicological limits (OEL/DNEL), you must apply the Precautionary Principle .

Operational Directive: Handle this compound as a Potent Bioactive Agent (Occupational Exposure Band 3/4) until specific toxicology data proves otherwise.

Critical Hazard Control Measure
Respiratory Sensitization Zero-Dust Policy. Weigh powders only in a HEPA-filtered Fume Hood or Glovebox.[1]
Dermal Absorption Double-Gloving Required. Amines can permeate standard nitrile; use extended cuffs.[1]
Ocular Damage Goggles + Face Shield during synthesis; standard safety glasses are insufficient for powders.

Risk Assessment & Hazard Identification (SAR Analysis)

Based on Structure-Activity Relationships (SAR) of analogous aminopyrimidines and pyrazoles (e.g., CAS 2380-63-4, CAS 1014720-95-6).[1][2]

  • Acute Toxicity (Oral): Likely Category 4 (Harmful) or Category 3 (Toxic) .[1][2] Nitrogen-rich heterocycles often interfere with metabolic pathways.

  • Skin/Eye Irritation: Category 2/2A . The primary amine (-NH2) at position 5 is a hydrogen bond donor/acceptor capable of causing chemical burns or severe irritation upon mucosal contact.[1]

  • Specific Target Organ Toxicity (STOT): High probability of respiratory tract irritation. Potential for liver/spleen toxicity upon repeated exposure (common in pyrimidine metabolites).[2]

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent exposure before it happens. Do not rely on PPE as a primary control; it is your last line of defense.

Hand Protection: The "Double-Shell" Technique

Amines are notorious for permeating thin nitrile rubber.[1]

  • Inner Layer: Disposable Nitrile (0.11 mm / 4 mil). Purpose: Dexterity & sweat barrier.[1]

  • Outer Layer: High-Performance Nitrile or Neoprene (minimum 0.20 mm / 8 mil) with extended cuff.[1] Purpose: Chemical resistance.[1]

  • Change Frequency: Immediately upon splash; every 2 hours during continuous handling.

Respiratory Protection
  • Standard Handling (Fume Hood): Surgical masks are useless . No additional respiratory gear is needed if the sash is at working height (18 inches) and face velocity is >100 fpm.[2]

  • Spill Cleanup / Outside Hood: N95 (NIOSH) or FFP3 (EN 149) particulate respirator.[1] For spills >10g, use a Full-Face Elastomeric Respirator with P100 cartridges .[1]

Body & Eye Defense
  • Eyes: Chemical Splash Goggles (indirect venting). Why? Airborne dust can bypass safety glasses.

  • Body: Tyvek® Lab Coat or similar non-woven, fluid-resistant material.[1] Cotton coats absorb and hold chemicals against the skin.

Operational Handling Protocols

Workflow Visualization: PPE Selection Logic

PPE_Logic Start Start: Handling 4-(1H-pyrazol-1-yl)pyrimidin-5-amine State Physical State? Start->State Solid Solid / Powder State->Solid Solution Solution (DMSO/DMF) State->Solution Quantity Quantity > 100mg? Solid->Quantity L2 Level 2: Double Nitrile + Goggles + Tyvek Sleeves Solution->L2 Skin Absorbable Solvent Hood Is Fume Hood Available? Quantity->Hood Yes L1 Level 1: Nitrile Gloves + Safety Glasses + Lab Coat Quantity->L1 No (<100mg) Hood->L2 Yes (Working in Hood) L3 Level 3: Glovebox or PAPR + Double Gloves + Tyvek Suit Hood->L3 No (Open Bench - PROHIBITED)

Caption: Decision tree for selecting appropriate PPE based on physical state and containment availability.

Step-by-Step Protocol

A. Weighing & Transfer (Critical Step)

  • Static Elimination: Use an ionizing bar or anti-static gun on the weighing boat. Pyrimidines are often fluffy, electrostatic powders that "jump."[2]

  • The "Closed Transfer":

    • Tare the vial/flask closed.

    • Open the stock container only inside the fume hood.

    • Transfer solid.

    • Wipe the exterior of the stock container with a dry Kimwipe before removing from the hood.

B. Solubilization

  • Solvent Choice: Likely soluble in DMSO or DMF .

  • Warning: DMSO enhances skin permeability. If 4-(1H-pyrazol-1-yl)pyrimidin-5-amine is dissolved in DMSO, a drop on your skin will carry the toxicant directly into your bloodstream.[1][2] Treat DMSO solutions as "Liquid Needles."

C. Reaction Setup

  • Clamp all glassware securely before adding reagents.

  • Use a secondary containment tray (polypropylene) to catch any drips.

  • Label the flask clearly: "Caution: Bioactive Heterocycle - Do Not Touch."

Emergency Response & Decontamination

Spill Response Workflow

Spill_Response Spill Spill Detected Assess Assess Size & State Spill->Assess MinorSolid Minor Solid (<5g) Assess->MinorSolid Major Major (>5g) or Solution Assess->Major Action1 1. Cover with wet paper towel (prevents dust) 2. Scoop into bag 3. Wipe with 10% Bleach MinorSolid->Action1 Action2 1. Evacuate Area 2. Don Full PPE (Resp + Double Gloves) 3. Use Absorbent Pads (for liquid) 4. Decontaminate Surface Major->Action2

Caption: Immediate operational response flow for laboratory spills.

Decontamination Solution: Use a 10% Bleach (Sodium Hypochlorite) solution followed by water. The hypochlorite oxidizes the amine and pyrazole rings, breaking down the bioactive pharmacophore.[2]

First Aid:

  • Eye Contact: Flush for 15 minutes minimum.[3][4][5] Hold eyelids open.

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol (it may increase absorption).

Waste Management & Disposal

Do not dispose of down the drain. This compound is a potential aquatic toxicant.

  • Solid Waste: Collect in a dedicated "Hazardous Solid Waste" container labeled "Toxic Organic Solid."

  • Liquid Waste: Segregate into "Non-Halogenated Organic Solvents" (if in DMSO/Acetone) or "Aqueous Toxic" streams.

  • Destruction Method: High-Temperature Incineration is the only validated method to ensure complete destruction of the pyrazolyl-pyrimidine core.

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 75420, 1H-Pyrazolo[3,4-d]pyrimidin-4-amine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Labels and Pictograms. Retrieved from [Link][1][2]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1H-pyrazol-1-yl)pyrimidin-5-amine
Reactant of Route 2
Reactant of Route 2
4-(1H-pyrazol-1-yl)pyrimidin-5-amine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.